Co 102862
Beschreibung
structure in first source
Eigenschaften
IUPAC Name |
[(E)-[4-(4-fluorophenoxy)phenyl]methylideneamino]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2/c15-11-3-7-13(8-4-11)20-12-5-1-10(2-6-12)9-17-18-14(16)19/h1-9H,(H3,16,18,19)/b17-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUUDVZSPFRUSK-RQZCQDPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)N)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)N)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181144-66-1 | |
| Record name | CO-102862 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181144661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CO-102862 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KN11H90GF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Co 102862: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co 102862, also identified as V102862, is an investigational compound initially recognized for its significant anticonvulsant activity in various preclinical models.[1][2] Subsequent in-depth studies have elucidated its precise molecular mechanism of action, identifying it as a potent and broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels (VGSCs).[1][2][3][4] This guide provides a detailed technical overview of the core mechanism of action of this compound, presenting key quantitative data, experimental methodologies, and visual representations of its interaction with VGSCs.
Core Mechanism: State-Dependent Blockade of Voltage-Gated Sodium Channels
The primary mechanism of action of this compound is the inhibition of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in excitable cells, such as neurons.[1][2] The inhibitory effect of this compound is state-dependent, meaning it exhibits a higher affinity for certain conformational states of the sodium channel over others.[1][3][4]
Specifically, this compound demonstrates a pronounced preferential binding to the inactivated state of the sodium channel compared to the resting state .[1][4] This characteristic is pivotal to its pharmacological profile, as it allows for a targeted blockade of channels that are frequently active, a hallmark of hyperexcitable neuronal states observed in conditions like epilepsy.[1][2]
The key effects of this compound on sodium channel function include:
-
Potent blockade of sodium currents (INa) with increased potency at more depolarized membrane potentials.[1]
-
A hyperpolarizing shift in the steady-state inactivation curve , indicating that the channels become more susceptible to inactivation in the presence of the compound.[1][2]
-
Significant retardation of the recovery from inactivation , prolonging the refractory period of the neuron and thereby reducing its firing frequency.[1][2]
Notably, this compound does not significantly affect the voltage-dependence of sodium channel activation.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound with voltage-gated sodium channels, as determined in rat hippocampal neurons and HEK-293 cells stably expressing the rat brain type IIA sodium channel (rNav1.2).
| Parameter | Cell Type | Value | Reference |
| KI (Inactivated State) | Rat Hippocampal Neurons | ~0.6 µM | [1] |
| KR (Resting State) | Rat Hippocampal Neurons | >15 µM | [1] |
| KI (Inactivated State) | HEK-293 cells (rNav1.2) | ~0.4 µM | [1][4] |
| KR (Resting State) | HEK-293 cells (rNav1.2) | ~30 µM | [1][4] |
Table 1: Dissociation Constants of this compound for Voltage-Gated Sodium Channels
| Parameter | Condition | Value | Reference |
| k+ (Binding to Inactivated Channels) | HEK-293 cells (rNav1.2) | ~1.7 µM-1 s-1 | [1] |
| Rate Constant of Inhibition | Rat Hippocampal Neurons (-80 mV) | ~0.06 µM-1 s-1 | [1] |
Table 2: Kinetic Parameters of this compound Binding
Experimental Protocols
The elucidation of this compound's mechanism of action relied on rigorous electrophysiological techniques. The key experimental methodologies are detailed below.
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the effect of this compound on sodium currents (INa) in isolated neurons and a heterologous expression system.
-
Cell Preparations:
-
Acutely Dissociated Rat Hippocampal Neurons: Hippocampi were dissected from neonatal rats and subjected to enzymatic and mechanical dissociation to obtain a single-cell suspension for culturing.
-
HEK-293 Cells Stably Expressing rNav1.2: Human embryonic kidney (HEK-293) cells were transfected to permanently express the rat brain type IIA sodium channel α subunit, providing a homogenous and robust system for studying a specific channel subtype.[1]
-
-
Recording Conditions:
-
Technique: The whole-cell configuration of the patch-clamp technique was employed.
-
Solutions: The composition of the intracellular (pipette) and extracellular solutions was designed to isolate sodium currents. The intracellular solution contained a low concentration of Na+ and was buffered to a physiological pH. The extracellular solution contained a physiological concentration of Na+, and blockers of other channels (e.g., K+, Ca2+) were often included.
-
Voltage Protocols: A series of voltage-clamp protocols were applied to investigate the state-dependent nature of the block. These included:
-
Current-Voltage (I-V) Relationship: To determine the effect of this compound on the peak sodium current at various membrane potentials.
-
Steady-State Inactivation: To assess the effect of the compound on the voltage-dependence of channel availability. Cells were held at various conditioning potentials before a test pulse was applied to elicit INa.
-
Recovery from Inactivation: To measure the time course of recovery from inactivation in the presence and absence of this compound. A two-pulse protocol with a variable recovery interval was used.
-
Use-Dependent Block: To evaluate the effect of repetitive stimulation on the degree of block, mimicking a high-frequency firing state.
-
-
-
Data Analysis: The recorded currents were analyzed to determine parameters such as peak current amplitude, time course of inactivation, and the voltage-dependence of activation and inactivation. These data were then used to calculate the dissociation constants (KI and KR) and kinetic parameters of the drug-channel interaction.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow used to characterize it.
Caption: State-dependent binding of this compound to voltage-gated sodium channels.
Caption: Experimental workflow for characterizing the mechanism of this compound.
Conclusion
This compound's mechanism of action as a potent, state-dependent blocker of voltage-gated sodium channels, with a clear preference for the inactivated state, provides a strong rationale for its observed anticonvulsant properties. The quantitative data and detailed experimental protocols outlined in this guide offer a comprehensive understanding of its pharmacological profile at the molecular level. This information is critical for further research and development of this compound and for the design of next-generation therapeutics targeting voltage-gated sodium channels.
References
- 1. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Nav channel Blocker | Hello Bio [hellobio.com]
Co 102862: A Technical Guide to a State-Dependent Voltage-Gated Sodium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Co 102862, also known as V102862, is a potent, broad-spectrum, and state-dependent blocker of voltage-gated sodium channels (VGSCs). Its mechanism of action, characterized by a significantly higher affinity for the inactivated state of the sodium channel over the resting state, positions it as a compound of interest for conditions characterized by neuronal hyperexcitability, such as epilepsy. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its pharmacological profile, mechanism of action, and key experimental data. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting ion channels.
Introduction
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells. Dysregulation of these channels is implicated in a variety of neurological disorders, making them a key target for therapeutic intervention. This compound has emerged as a promising investigational compound due to its distinct state-dependent inhibition of VGSCs. This property allows for the selective targeting of rapidly firing neurons, a hallmark of pathological states like epilepsy, while sparing normal neuronal activity.
Pharmacological Profile
This compound is a potent blocker of mammalian voltage-gated sodium channels[1][2]. Its primary mechanism of action is the state-dependent inhibition of these channels, with a pronounced preference for the inactivated state[1]. This selectivity contributes to its profile as an orally active anticonvulsant, as demonstrated in various rodent models of epilepsy[1].
Quantitative Data
The following tables summarize the key quantitative data for this compound based on whole-cell patch-clamp studies.
Table 1: Dissociation Constants (KD) of this compound for Voltage-Gated Sodium Channels in Rat Hippocampal Neurons
| Holding Membrane Potential | Apparent Dissociation Constant (KD) |
| -60 mV | 0.85 µM |
| -70 mV | 1.48 µM |
| -80 mV | 3.3 µM |
| -90 mV | 7.8 µM |
| -100 mV | 15.4 µM |
Data extracted from Ilyin et al., 2005.
Table 2: State-Dependent Affinity of this compound for rNav1.2 Channels
| Channel State | Cell Type | Dissociation Constant |
| Inactivated (KI) | Rat Hippocampal Neurons | ~0.6 µM |
| Resting (KR) | Rat Hippocampal Neurons | >15 µM |
| Inactivated (KI) | HEK-293 cells expressing rNav1.2 | ~0.4 µM |
| Resting (KR) | HEK-293 cells expressing rNav1.2 | ~30 µM |
Data extracted from Ilyin et al., 2005.
Mechanism of Action
This compound exerts its pharmacological effects by binding to voltage-gated sodium channels. The binding is highly dependent on the conformational state of the channel. In their resting state, at hyperpolarized membrane potentials, the channels have a low affinity for this compound. However, upon depolarization, as the channels transition to the open and subsequently to the inactivated state, the affinity of this compound for the channel increases significantly[1]. This preferential binding to the inactivated state stabilizes this non-conducting conformation, thereby reducing the number of channels available to participate in the generation of subsequent action potentials. This leads to a reduction in neuronal firing frequency, particularly in neurons that are already pathologically hyperexcitable.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on voltage-gated sodium currents.
Cell Preparation:
-
Acutely Dissociated Rat Hippocampal Neurons: Hippocampi are dissected from neonatal rats and enzymatically dissociated to obtain a single-cell suspension. Neurons are then plated on coverslips and used for recordings within a few hours.
-
HEK-293 Cells: Human embryonic kidney (HEK-293) cells stably expressing the rat brain type IIA sodium channel alpha subunit (rNav1.2) are cultured under standard conditions.
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.3 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH).
Recording Procedure:
-
Coverslips with adherent cells are placed in a recording chamber on the stage of an inverted microscope and perfused with the external solution.
-
Patch pipettes with a resistance of 2-4 MΩ are pulled from borosilicate glass and filled with the internal solution.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
Voltage-clamp protocols are applied using a patch-clamp amplifier and data acquisition software.
-
Sodium currents are elicited by depolarizing voltage steps from a holding potential.
-
This compound is applied to the bath via the perfusion system at various concentrations to determine its effect on the sodium currents.
Limitations and Future Directions
While the available data provides a strong foundation for understanding the mechanism of action of this compound, several areas require further investigation. Comprehensive in vivo efficacy data, including ED50 values from various seizure models, would provide a more complete picture of its anticonvulsant potential. Detailed pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) studies are essential for assessing its drug-like properties. Furthermore, a thorough evaluation of its selectivity profile against other ion channels, such as calcium and potassium channels, is necessary to predict potential off-target effects.
Conclusion
This compound is a potent, state-dependent voltage-gated sodium channel blocker with demonstrated anticonvulsant properties in preclinical models. Its mechanism of preferentially targeting inactivated channels makes it an attractive candidate for the treatment of epilepsy and other disorders associated with neuronal hyperexcitability. The data and protocols presented in this guide offer a valuable resource for the scientific community to further explore the therapeutic potential of this compound and to inform the development of next-generation sodium channel modulators.
References
The Discovery and Synthesis of Co 102862: A Potent, State-Dependent Sodium Channel Blocker
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Co 102862, also known as V102862, with the chemical name 4-(4-Fluorophenoxy)benzaldehyde (B144913) semicarbazone, is a potent and broad-spectrum, state-dependent blocker of mammalian voltage-gated sodium channels. Initially identified for its robust anticonvulsant activity in various rodent models, subsequent electrophysiological studies have elucidated its mechanism of action, revealing a high affinity for the inactivated state of sodium channels. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of its key quantitative data.
Discovery and Rationale
This compound emerged from research programs focused on identifying novel anticonvulsant agents. The rationale for its development was based on the established role of voltage-gated sodium channels in the pathophysiology of epilepsy. These channels are crucial for the initiation and propagation of action potentials, and their hyperexcitability is a hallmark of seizure activity. By targeting these channels, particularly in a state-dependent manner, it was hypothesized that seizure activity could be selectively suppressed with a lower incidence of side effects compared to non-state-dependent blockers.
Synthesis of this compound
The synthesis of this compound, or 4-(4-Fluorophenoxy)benzaldehyde semicarbazone, is achieved through a condensation reaction between 4-(4-fluorophenoxy)benzaldehyde and semicarbazide (B1199961).
General Synthesis Protocol
The synthesis involves the reaction of an aldehyde or ketone with a semicarbazide, typically in the presence of a suitable solvent and optionally a catalyst.
Reactants:
-
4-(4-fluorophenoxy)benzaldehyde
-
Semicarbazide hydrochloride
-
Sodium acetate (B1210297) (or other suitable base)
-
Ethanol (or other suitable solvent)
Procedure:
-
Dissolve semicarbazide hydrochloride and sodium acetate in water to form a solution of semicarbazide.
-
Dissolve 4-(4-fluorophenoxy)benzaldehyde in a suitable solvent, such as ethanol.
-
Add the semicarbazide solution to the aldehyde solution.
-
The reaction mixture is then typically stirred at room temperature or gently heated to facilitate the condensation reaction.
-
The product, 4-(4-Fluorophenoxy)benzaldehyde semicarbazone, precipitates out of the solution.
-
The precipitate is collected by filtration, washed with a suitable solvent (e.g., cold water or ethanol) to remove any unreacted starting materials and byproducts, and then dried.
-
Recrystallization from a suitable solvent can be performed for further purification.
Pharmacological Data
The pharmacological activity of this compound has been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
In Vitro Activity: Voltage-Gated Sodium Channel Blockade
The primary mechanism of action of this compound is the state-dependent blockade of voltage-gated sodium channels. It exhibits a significantly higher affinity for the inactivated state of the channel compared to the resting state.[1][2] This property contributes to its selective inhibition of rapidly firing neurons, which are characteristic of seizure foci.
| Parameter | Channel Subtype | Value | Cell Line | Reference |
| Ki (inactivated state) | rNav1.2 | ~0.4 µM | HEK-293 | [1][2] |
| KR (resting state) | rNav1.2 | ~30 µM | HEK-293 | [1][2] |
| Fold Selectivity (KR/Ki) | rNav1.2 | ~75 | HEK-293 | [1][2] |
In Vivo Activity: Anticonvulsant Efficacy
This compound has demonstrated potent anticonvulsant effects in rodent models of epilepsy, particularly in the Maximal Electroshock Seizure (MES) test, which is a model for generalized tonic-clonic seizures.
| Animal Model | Test | Route of Administration | ED50 | Protective Index (PI = TD50/ED50) | Reference |
| Rodent | MES | Oral | 1.59 mg/kg | >315 | [3] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique was employed to characterize the effects of this compound on voltage-gated sodium channels in isolated cells.
Objective: To determine the affinity of this compound for the resting and inactivated states of voltage-gated sodium channels.
Cell Preparation:
-
Human Embryonic Kidney (HEK-293) cells stably expressing the rat brain type IIA sodium channel α-subunit (rNav1.2) are used.
-
Cells are cultured under standard conditions and plated onto glass coverslips for recording.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
Recording Protocol:
-
Coverslips with adherent cells are placed in a recording chamber on the stage of an inverted microscope and perfused with the external solution.
-
Patch pipettes with a resistance of 2-4 MΩ are pulled from borosilicate glass and filled with the internal solution.
-
A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.
-
Voltage-clamp recordings are performed using a patch-clamp amplifier.
-
To determine the affinity for the resting state (KR) , cells are held at a hyperpolarized potential (e.g., -100 mV) where most channels are in the resting state. Test pulses to a depolarized potential (e.g., -10 mV) are applied to elicit sodium currents in the presence of varying concentrations of this compound.
-
To determine the affinity for the inactivated state (Ki) , a pre-pulse to a depolarizing potential (e.g., -20 mV) of sufficient duration is used to induce inactivation of the sodium channels before the test pulse. The fractional block of the current at different drug concentrations is used to calculate Ki.
Maximal Electroshock Seizure (MES) Test
This in vivo assay is used to evaluate the anticonvulsant efficacy of a compound against generalized tonic-clonic seizures.
Objective: To determine the median effective dose (ED50) of this compound required to protect against MES-induced seizures.
Animals:
-
Male albino mice or rats are typically used.
Procedure:
-
Animals are divided into groups and administered various doses of this compound or a vehicle control, typically via oral gavage.
-
At the time of peak drug effect (predetermined in separate pharmacokinetic studies), a maximal electrical stimulus is delivered via corneal or ear-clip electrodes. The stimulus parameters (e.g., current, frequency, duration) are standardized to reliably induce a tonic hindlimb extension in control animals.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered a positive endpoint for anticonvulsant protection.[4]
-
The percentage of animals protected at each dose is recorded, and the ED50 is calculated using probit analysis.
Visualizations
Signaling Pathway: State-Dependent Blockade of Voltage-Gated Sodium Channels
Caption: State-dependent binding of this compound to voltage-gated sodium channels.
Experimental Workflow: Anticonvulsant Efficacy Testing
Caption: Workflow for determining the in vivo anticonvulsant efficacy of this compound.
References
- 1. scispace.com [scispace.com]
- 2. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
Pharmacological Profile of Co 102862: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Co 102862, also identified as V102862, is a potent and broad-spectrum, state-dependent blocker of voltage-gated sodium (Na+) channels. Its mechanism of action confers significant anticonvulsant properties, which have been demonstrated in various preclinical models. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinities, in vitro and in vivo effects, and the experimental methodologies used for its characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular interactions and experimental evaluation.
Mechanism of Action
This compound is a state-dependent sodium channel blocker, exhibiting a pronounced affinity for the inactivated state of the channel over the resting state.[1][2][3] This property allows it to selectively target neurons that are firing at high frequencies, a characteristic of seizure activity, while having a lesser effect on neurons firing at normal physiological rates. The primary molecular target of this compound is the voltage-gated sodium channel alpha subunit, with specific activity demonstrated on the Nav1.2 isoform, which is predominantly expressed in the central nervous system.[1][4] By binding to the inactivated channel, this compound stabilizes this non-conducting conformation, thereby reducing the number of channels available to open in response to depolarization. This leads to a reduction in the influx of sodium ions, which in turn dampens neuronal excitability and inhibits the generation and propagation of action potentials.[5][6]
Quantitative Pharmacological Data
The state-dependent binding of this compound to sodium channels has been quantified through various in vitro electrophysiological studies. The key binding parameters are summarized in the table below. For comparison, data for other well-established sodium channel-blocking anticonvulsants are also provided.
| Compound | Channel Isoform | K_i (Inactivated State) (µM) | K_r (Resting State) (µM) | Cell Type | Reference |
| This compound | rNav1.2 | ~0.4 | ~30 | HEK-293 | [1][2] |
| This compound | Native (rat) | ~0.6 | >15 | Hippocampal Neurons | [7] |
| Carbamazepine | hNav1.2 | ~25 | - | tsA-201 | [8] |
| Phenytoin (B1677684) | hNav1.2 | - | - | tsA-201 | [9] |
| Lamotrigine (B1674446) | hNav1.2 | 31.9 | - | tsA-201 | [8] |
In Vitro Electrophysiological Profile
The functional consequences of this compound binding to sodium channels have been characterized using whole-cell patch-clamp electrophysiology.
Key Findings
-
Voltage-Dependent Block: The inhibitory potency of this compound increases with membrane depolarization, which is consistent with its preferential binding to the inactivated state of the sodium channel.[1][10]
-
Shift in Steady-State Inactivation: this compound shifts the voltage-dependence of steady-state inactivation to more hyperpolarized potentials. This means that at any given membrane potential, a larger fraction of sodium channels will be in the inactivated state in the presence of the compound.[1][7]
-
Slowed Recovery from Inactivation: The compound significantly retards the recovery of sodium channels from the inactivated state, prolonging the refractory period of the neuron.[1][11]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
The following protocol provides a general framework for assessing the effects of this compound on voltage-gated sodium currents.
-
Cell Preparation:
-
Solutions:
-
External Solution (aCSF): Composed of (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. The solution is bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.4.[12]
-
Internal (Pipette) Solution: Composed of (in mM): 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, 0.3 GTP-NaCl, and 40 HEPES. The pH is adjusted to 7.2 with KOH.[12]
-
This compound Stock Solution: Prepared in a suitable solvent such as DMSO.[2]
-
-
Recording:
-
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
-
Glass micropipettes with a resistance of 3-7 MΩ are filled with the internal solution.
-
A gigaohm seal is formed between the pipette tip and the cell membrane, followed by rupture of the membrane patch to achieve the whole-cell configuration.[13]
-
-
Voltage Protocols:
-
To assess state-dependent block: Cells are held at different holding potentials (e.g., -100 mV to -60 mV) to vary the proportion of channels in the resting and inactivated states. Sodium currents are then elicited by a depolarizing step (e.g., to -10 mV). The percentage of current inhibition by this compound is measured at each holding potential.[10]
-
To measure steady-state inactivation: A series of conditioning prepulses of varying voltages are applied, followed by a test pulse to a fixed voltage to measure the fraction of available channels. This is done in the absence and presence of this compound to determine the shift in the inactivation curve.
-
To measure recovery from inactivation: A two-pulse protocol is used. A conditioning pulse inactivates the channels, followed by a variable recovery interval at a hyperpolarized potential before a second test pulse is applied. The time course of recovery is compared with and without the drug.
-
-
Data Analysis:
-
Current amplitudes are measured and analyzed to determine the concentration-response curves for inhibition at different states.
-
The dissociation constants for the resting (Kr) and inactivated (Ki) states are calculated using appropriate models, such as the guarded receptor model.
-
In Vivo Anticonvulsant Activity
This compound has demonstrated robust anticonvulsant activity in rodent models of epilepsy.[7][11]
Experimental Protocols
This test is a model for generalized tonic-clonic seizures.[10]
-
Animals: Male mice or rats are used.
-
Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
Seizure Induction: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered via corneal electrodes.[10]
-
Endpoint: The abolition of the hindlimb tonic extensor component of the seizure is considered protection.[10]
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.
This test is a model for myoclonic and absence seizures.[14]
-
Animals: Male mice or rats are used.
-
Drug Administration: this compound is administered at various doses.
-
Seizure Induction: Pentylenetetrazol (PTZ) is injected subcutaneously at a convulsant dose (e.g., 85 mg/kg for CF-1 mice).[1]
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures (lasting for at least 3-5 seconds).[1]
-
Endpoint: The absence of clonic seizures is considered protection.[1]
-
Data Analysis: The ED50 is calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the pharmacological profiling of this compound.
References
- 1. Sodium Channel Blockers in the Treatment of Epilepsy - ProQuest [proquest.com]
- 2. Signaling Complexes of Voltage-gated Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular and behavioral effects of altered NaV1.2 sodium channel ion permeability in Scn2aK1422E mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Differential Functional Changes of Nav1.2 Channel Causing SCN2A-Related Epilepsy and Status Epilepticus During Slow Sleep [frontiersin.org]
- 5. SCN2A - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ca2+ entry through NaV channels generates submillisecond axonal Ca2+ signaling | eLife [elifesciences.org]
- 11. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Opposing effects on NaV1.2 function underlie differences between SCN2A variants observed in individuals with autism spectrum disorder or infantile seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NaV1.2 EFL domain allosterically enhances Ca2+ binding to sites I and II of WT and pathogenic calmodulin mutants bound to the channel CTD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ca2+ entry through NaV channels generates submillisecond axonal Ca2+ signaling - Netherlands Institute for Neuroscience - Master the Mind [nin.nl]
In-Depth Technical Guide: Co 102862 (V102862)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co 102862, also known as V102862, is a potent, broad-spectrum, and state-dependent blocker of mammalian voltage-gated sodium channels (VGSCs).[1][2] Its chemical name is 4-(4-Fluorophenoxy)benzaldehyde (B144913) semicarbazone.[1][2] Initially identified for its anticonvulsant properties in various rodent models of epilepsy, the primary mechanism of action for this compound has been elucidated as the inhibition of voltage-gated sodium currents (INa).[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound.
Chemical Structure and Physicochemical Properties
This compound is a semicarbazone derivative with the molecular formula C₁₄H₁₂FN₃O₂. The structure is characterized by a 4-fluorophenoxy group linked to a benzaldehyde (B42025) semicarbazone moiety.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-[[4-(4-Fluorophenoxy)phenyl]methylene]hydrazinecarboxamide | N/A |
| Synonyms | This compound, V102862, 4-(4-Fluorophenoxy)benzaldehyde semicarbazone | [1][2] |
| Molecular Formula | C₁₄H₁₂FN₃O₂ | [3] |
| Molecular Weight | 273.26 g/mol | [3] |
| CAS Number | 181144-66-1 | N/A |
| Appearance | Solid | |
| Melting Point | 76-80 °C (for the precursor 4-(4-Fluorophenoxy)benzaldehyde) | |
| Solubility | Soluble in DMSO | [1] |
Pharmacological Properties and Mechanism of Action
This compound exhibits a potent inhibitory effect on voltage-gated sodium channels, with a pronounced state-dependent mechanism. This means it has a significantly higher affinity for the inactivated state of the channel compared to the resting state.[1][2] This property is crucial for its therapeutic potential, as it allows for selective targeting of rapidly firing neurons, a hallmark of pathological conditions like epilepsy and neuropathic pain, while sparing normally active neurons.
The primary target identified for this compound is the rat brain type IIA Na+ (rNav1.2) channel, which is a major sodium channel alpha subunit in rat hippocampal neurons.[2] The binding of this compound to the inactivated state of the channel is a relatively slow process.[1][2] This interaction leads to a hyperpolarizing shift in the steady-state inactivation curve and significantly slows the recovery of the channel from inactivation.[1][2]
Table 2: Pharmacological Data for this compound
| Parameter | Cell Type | Channel Subtype | Value | Reference |
| KI (inactivated state) | Rat Hippocampal Neurons | Native VGSCs | ~0.6 µM | [2] |
| KR (resting state) | Rat Hippocampal Neurons | Native VGSCs | >15 µM | [2] |
| KI (inactivated state) | HEK-293 Cells | rNav1.2 | ~0.4 µM | [1][2] |
| KR (resting state) | HEK-293 Cells | rNav1.2 | ~30 µM | [1][2] |
| Binding Rate (k+) | HEK-293 Cells | rNav1.2 | ~1.7 µM⁻¹ s⁻¹ | [1][2] |
Signaling Pathway Diagram
Caption: Mechanism of state-dependent blockade of VGSCs by this compound.
Experimental Protocols
The primary experimental technique used to characterize the mechanism of action of this compound is the whole-cell patch-clamp technique.[2] This method allows for the direct measurement of ion currents across the cell membrane of a single neuron or a cell expressing a specific ion channel subtype.
Whole-Cell Patch-Clamp Protocol for Characterizing this compound Effects on rNav1.2 Channels
This protocol is based on the methodology described by Ilyin et al. (2005) for studying the effects of V102862 on human embryonic kidney-293 (HEK-293) cells stably expressing rat brain type IIA Na+ (rNav1.2) channels.[2]
1. Cell Culture and Preparation:
-
HEK-293 cells stably expressing rNav1.2 channels are cultured under standard conditions.
-
For recording, cells are acutely dissociated and plated on glass coverslips.
2. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, adjusted to pH 7.3 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
This compound Stock Solution: Prepared in DMSO and diluted to final concentrations in the external solution.
3. Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
-
Patch pipettes are pulled from borosilicate glass and have a resistance of 1-3 MΩ when filled with the internal solution.
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
Sodium currents (INa) are typically elicited by depolarizing voltage steps.
4. Experimental Paradigms:
-
Tonic Block Assessment: INa is elicited by brief depolarizing pulses from a hyperpolarized holding potential (e.g., -120 mV) to assess the effect on resting channels.
-
Use-Dependent (Phasic) Block Assessment: A train of depolarizing pulses is applied to induce channel cycling through active and inactive states, allowing for the measurement of block accumulation.
-
Steady-State Inactivation Protocol: A series of conditioning prepulses to various potentials are applied before a test pulse to determine the voltage-dependence of channel availability. This is performed in the absence and presence of this compound to observe any shifts in the inactivation curve.
-
Recovery from Inactivation Protocol: A two-pulse protocol is used where a conditioning pulse inactivates the channels, followed by a variable recovery interval at a hyperpolarized potential before a test pulse. This measures the time course of recovery from inactivation.
5. Data Analysis:
-
Current amplitudes are measured and analyzed to determine the degree of block.
-
Data from the steady-state inactivation and recovery from inactivation protocols are fitted with appropriate equations (e.g., Boltzmann and exponential functions) to quantify the effects of this compound on channel gating properties.
Experimental Workflow Diagram
Caption: Workflow for whole-cell patch-clamp analysis of this compound.
Conclusion
This compound is a valuable research tool for studying the structure and function of voltage-gated sodium channels. Its state-dependent blocking mechanism, with high affinity for the inactivated state, makes it a lead compound for the development of novel therapeutics for channelopathies such as epilepsy and chronic pain. The experimental protocols outlined in this guide provide a framework for further investigation into the pharmacological properties of this compound and similar compounds.
References
- 1. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(4-fluorophenoxy)benzaldehyde semicarbazone [m.chemicalbook.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co 102862, also known as V102862 (4-(4-Fluorophenoxy)benzaldehyde semicarbazone), is a potent, orally active anticonvulsant that functions as a state-dependent blocker of mammalian voltage-gated sodium channels.[1][2] Its mechanism of action involves preferential binding to the inactivated state of the sodium channel, a characteristic that is crucial for its therapeutic efficacy in neurological disorders such as epilepsy.[1][2] This technical guide provides an in-depth analysis of the state-dependent inhibition of the NaV1.2 channel isoform by this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying mechanisms. The NaV1.2 channel, encoded by the SCN2A gene, is a primary voltage-gated sodium channel in the central nervous system, playing a critical role in the initiation and propagation of action potentials.[3]
Quantitative Analysis of NaV1.2 Inhibition by this compound
The inhibitory effects of this compound on the rat brain type IIA Na+ channel (rNaV1.2) have been quantified using whole-cell patch-clamp techniques on human embryonic kidney-293 (HEK-293) cells stably expressing the channel.[1][2] The data reveal a significant preference for the inactivated state of the channel.
| Parameter | Cell Type | Value | Description |
| KI (Inactivated State Dissociation Constant) | HEK-293 expressing rNaV1.2 | ~0.4 µM | The concentration of this compound required to achieve 50% block of inactivated NaV1.2 channels.[1][2] |
| KR (Resting State Dissociation Constant) | HEK-293 expressing rNaV1.2 | ~30 µM | The concentration of this compound required to achieve 50% block of resting NaV1.2 channels.[1][2] |
| k+ (On-rate for Inactivated State Binding) | HEK-293 expressing rNaV1.2 | ~1.7 µM-1s-1 | The rate at which this compound binds to the inactivated state of the NaV1.2 channel.[2] |
| Fold Preference (KR / KI) | HEK-293 expressing rNaV1.2 | ~75-80 fold | Indicates that this compound has a significantly higher affinity for the inactivated state over the resting state of the NaV1.2 channel.[1] |
Mechanism of State-Dependent Inhibition
The state-dependent inhibition of NaV1.2 by this compound is a key feature of its pharmacological profile. This mechanism allows the compound to selectively target neurons that are firing at high frequencies, a hallmark of seizure activity, while sparing normally functioning neurons. During periods of high-frequency firing, NaV1.2 channels spend more time in the open and inactivated states, increasing the opportunity for this compound to bind and exert its inhibitory effect.[1][2] this compound shifts the steady-state availability curve in the hyperpolarizing direction and significantly slows the recovery of Na+ channels from inactivation.[2] However, it does not significantly affect the voltage dependence of activation of the sodium current.[1][2]
Experimental Protocols
The characterization of this compound's interaction with NaV1.2 was primarily conducted using the whole-cell patch-clamp technique.
Cell Culture and Expression
-
Cell Line: Human embryonic kidney (HEK-293) cells were used for their robust growth and reliable expression of recombinant ion channels.
-
Channel Expression: These cells were stably transfected to express the rat brain type IIA Na+ channel α subunit (rNaV1.2), which is a major sodium channel isoform in the central nervous system.[1][2]
Electrophysiology
-
Technique: The whole-cell configuration of the patch-clamp technique was employed to record macroscopic sodium currents (INa) from individual cells.[1][2]
-
Solutions:
-
External Solution (in mM): Typically contained a physiological concentration of sodium ions as the charge carrier.
-
Internal Solution (in mM): Contained ions to maintain the intracellular environment and was introduced into the cell via the patch pipette.
-
-
Voltage Protocols:
-
Resting State Affinity (KR): Cells were held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. Test pulses were then applied to elicit sodium currents in the presence of varying concentrations of this compound.
-
Inactivated State Affinity (KI): To determine the affinity for the inactivated state, a depolarizing prepulse (e.g., to -63 mV) was applied to induce channel inactivation before the test pulse.[1] The concentration-response data were then fitted with the Hill equation to determine the KI.[1]
-
Kinetics of Binding: A modified double-pulse protocol was used to measure the kinetics of drug binding to inactivated channels. A long depolarizing pulse was followed by a brief hyperpolarizing gap before a test pulse to assess the rate of recovery from inactivation in the presence and absence of the drug.[1]
-
Conclusion
This compound demonstrates potent and state-dependent inhibition of the NaV1.2 sodium channel, with a clear preference for the inactivated state. This pharmacological profile, characterized by a significantly lower KI compared to its KR, underlies its potential as an effective anticonvulsant. The detailed experimental protocols outlined provide a robust framework for the continued investigation of NaV1.2 modulators and the development of novel therapeutics for neurological disorders characterized by neuronal hyperexcitability.
References
- 1. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Severe deficiency of the voltage-gated sodium channel NaV1.2 elevates neuronal excitability in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticonvulsant Potential of Co 102862 (V102862): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Co 102862, also identified as V102862 with the chemical name 4-(4-Fluorophenoxy)benzaldehyde semicarbazone, has emerged as a promising anticonvulsant agent with a potent and broad-spectrum profile in preclinical studies. This technical guide provides an in-depth analysis of the core anticonvulsant properties of this compound, focusing on its mechanism of action, quantitative efficacy data, and the detailed experimental protocols used for its characterization. The primary mechanism underlying its anticonvulsant activity is the state-dependent blockade of voltage-gated sodium channels (VGSCs), with a pronounced selectivity for the inactivated state of the channel. This document consolidates the key quantitative data into structured tables for comparative analysis and presents detailed methodologies for the pivotal experiments cited. Furthermore, mandatory visualizations of signaling pathways and experimental workflows are provided using the DOT language to facilitate a comprehensive understanding of this compound's pharmacological profile.
Core Mechanism of Action: State-Dependent Sodium Channel Blockade
This compound exerts its anticonvulsant effects primarily through the potent and state-dependent inhibition of voltage-gated sodium channels.[1][2] This mechanism is crucial for controlling neuronal hyperexcitability, a hallmark of epileptic seizures. The compound exhibits a significantly higher affinity for the inactivated state of the sodium channel compared to the resting state.[1][2] This preferential binding to the inactivated state ensures that this compound is more effective at blocking channels in rapidly firing neurons, which are characteristic of seizure activity, while having a lesser effect on neurons firing at a normal physiological rate.
The primary target of this compound has been identified as the rat brain type IIA sodium channel isoform (rNav1.2), a major sodium channel α subunit in hippocampal neurons.[1] Studies using whole-cell patch-clamp techniques on both native rat hippocampal neurons and human embryonic kidney (HEK-293) cells stably expressing rNav1.2 channels have elucidated the specifics of this interaction.[1][2]
Quantitative Data
The anticonvulsant properties of this compound have been quantified through both in vitro electrophysiological studies and in vivo animal models of epilepsy.
Table 1: In Vitro Potency of this compound on Voltage-Gated Sodium Channels
This table summarizes the dissociation constants (KD) of this compound for the resting (KR) and inactivated (KI) states of sodium channels, highlighting its state-dependent affinity.
| Cell Type | Channel Type | KR (µM) | KI (µM) | Reference |
| Rat Hippocampal Neurons | Native Na+ Channels | >15 | ~0.6 | [1] |
| HEK-293 Cells | Recombinant rNav1.2 | ~30 | ~0.4 | [1] |
Table 2: In Vivo Anticonvulsant Efficacy of this compound
This table presents the median effective dose (ED50) of this compound in two standard rodent models of epilepsy, the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test. These models are indicative of efficacy against generalized tonic-clonic and myoclonic seizures, respectively.
| Animal Model | Species | Route of Administration | ED50 (mg/kg) | Reference |
| Maximal Electroshock (MES) | Mouse | Oral | 9.7 | [2] |
| Maximal Electroshock (MES) | Rat | Oral | 4.8 | [2] |
| Subcutaneous Pentylenetetrazol (scPTZ) | Mouse | Oral | 13 | [2] |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
The state-dependent blockade of sodium channels by this compound was characterized using the whole-cell patch-clamp technique.
-
Rat Hippocampal Neurons: Acutely dissociated from the hippocampi of 1-3 day old rat pups.
-
HEK-293 Cells: Stably transfected to express the rat brain type IIA Na+ channel α subunit (rNav1.2).
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.
-
Cells were voltage-clamped at a holding potential of -90 mV.
-
To assess the affinity for the resting state (KR), brief depolarizing pulses to 0 mV were applied from a hyperpolarized holding potential (-100 mV or -120 mV) where most channels are in the resting state.
-
To determine the affinity for the inactivated state (KI), a long depolarizing prepulse (e.g., to -20 mV for 500 ms) was used to induce inactivation, followed by a brief test pulse to 0 mV.
-
Use-dependent block was evaluated by applying a train of depolarizing pulses at various frequencies (e.g., 1 to 10 Hz).
-
Data were acquired and analyzed to determine the concentration-dependent inhibition of Na+ currents and calculate the dissociation constants.
References
- 1. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Co 102862: A Technical Guide to a State-Dependent Sodium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co 102862, also known as V102862, is an orally active anticonvulsant compound that has demonstrated significant efficacy in preclinical rodent models of epilepsy.[1] Early-stage research has identified its primary mechanism of action as a potent, broad-spectrum, and state-dependent blocker of mammalian voltage-gated sodium channels (VGSCs). This technical guide provides an in-depth overview of the core preclinical data and experimental protocols associated with the early-stage research of this compound.
Core Mechanism of Action: State-Dependent Sodium Channel Blockade
This compound exhibits a pronounced state-dependent inhibition of voltage-gated sodium channels, demonstrating a significantly higher affinity for the inactivated state of the channel compared to the resting state. This mechanism is crucial for its anticonvulsant properties, as it preferentially targets rapidly firing neurons, a hallmark of epileptic seizures, while having minimal effect on neurons firing at normal physiological frequencies.
The compound blocks sodium currents (INa) in a voltage-dependent manner. As the membrane potential becomes more depolarized, the potency of this compound increases.[1] This is attributed to its slow binding to the inactivated state of the sodium channels.[1] Furthermore, this compound shifts the steady-state availability curve of the sodium channels in the hyperpolarizing direction and significantly slows their recovery from inactivation.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Inhibition of Voltage-Gated Sodium Channels
| Cell Type | Channel Type | Parameter | Value (µM) | Reference |
| Rat Hippocampal Neurons | Native Na+ Channels | KI (Inactivated State) | ~0.6 | [1] |
| Rat Hippocampal Neurons | Native Na+ Channels | KR (Resting State) | >15 | [1] |
| HEK-293 Cells | Recombinant rNav1.2 | KI (Inactivated State) | ~0.4 | [1] |
| HEK-293 Cells | Recombinant rNav1.2 | KR (Resting State) | ~30 | [1] |
Table 2: In Vitro Binding Kinetics to Inactivated rNav1.2 Channels
| Parameter | Value | Reference |
| Association Rate Constant (k+) | ~1.7 µM-1 s-1 | [1] |
Table 3: In Vivo Anticonvulsant and Neurological Deficit Data in Rodents
| Test | Species | Endpoint | ED50 (mg/kg, p.o.) | Reference |
| Maximal Electroshock (MES) | Mouse | Tonic Extension | 9.7 | Carter et al., 1997 (as cited in[1]) |
| Rotarod Ataxia | Mouse | Motor Impairment | 32 | Carter et al., 1997 (as cited in[1]) |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the effects of this compound on voltage-gated sodium currents in isolated neurons and cell lines.
Cell Preparation:
-
Acutely Dissociated Rat Hippocampal Neurons: Hippocampi were dissected from 1- to 3-day-old Sprague-Dawley rat pups. The tissue was enzymatically dissociated using papain and mechanically triturated to obtain a single-cell suspension. Cells were plated on poly-L-lysine-coated glass coverslips and used for recordings within 4-12 hours.
-
HEK-293 Cells Stably Expressing rNav1.2: A human embryonic kidney (HEK-293) cell line stably expressing the rat brain type IIA sodium channel α-subunit (rNav1.2) was used. The plasmid pCMV-RIIA containing the rNav1.2 cDNA and a neomycin resistance gene was used for transfection. Stable clones were selected using G418.
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.3 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP, pH adjusted to 7.3 with CsOH.
Recording Procedure:
-
Whole-cell voltage-clamp recordings were performed at room temperature (22-24°C) using an Axopatch 200B amplifier.
-
Patch pipettes were pulled from borosilicate glass and had resistances of 2-4 MΩ when filled with the internal solution.
-
Series resistance was compensated by 70-80%.
-
This compound was applied using a fast solution exchange system.
Voltage Protocols:
-
Current-Voltage (I-V) Relationship: Cells were held at -100 mV, and currents were elicited by 15 ms (B15284909) depolarizing pulses to various test potentials.
-
Steady-State Inactivation: Cells were held at -120 mV, and a 500 ms conditioning prepulse to various potentials was applied before a test pulse to 0 mV.
-
Recovery from Inactivation: A two-pulse protocol was used. A 500 ms conditioning pulse to 0 mV was followed by a test pulse to 0 mV at varying recovery intervals at -100 mV.
In Vivo Anticonvulsant and Neurotoxicity Assays
Objective: To assess the anticonvulsant efficacy and potential motor impairment of this compound in rodents.
Animals: Male CF-1 mice were used for these studies.
Drug Administration: this compound was suspended in 0.5% methylcellulose (B11928114) and administered orally (p.o.).
Maximal Electroshock (MES) Test:
-
A 60 Hz alternating current of 50 mA was delivered for 0.2 seconds via corneal electrodes.
-
The endpoint was the abolition of the tonic hindlimb extension phase of the seizure.
-
The dose that protected 50% of the animals from the endpoint (ED50) was determined.
Rotarod Ataxia Test:
-
Mice were trained to remain on a rotating rod (6 rpm) for at least 1 minute.
-
On the test day, animals were administered this compound, and their ability to remain on the rotating rod was assessed at various time points.
-
The dose that caused 50% of the animals to fall off the rod (TD50) was determined.
Visualizations
Signaling Pathway: this compound Interaction with Voltage-Gated Sodium Channel
Caption: this compound preferentially binds to the inactivated state of VGSCs.
Experimental Workflow: Whole-Cell Patch-Clamp
References
Co 102862: A Technical Whitepaper on a Novel State-Dependent Sodium Channel Blocker for Epilepsy Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Co 102862, also known as V102862, is a potent, orally active anticonvulsant agent that has demonstrated significant efficacy in various preclinical models of epilepsy. Its mechanism of action is centered on the state-dependent blockade of voltage-gated sodium (Na+) channels, a critical target in the management of epileptic seizures. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, key experimental data, and the methodologies used in its preclinical evaluation. The information is intended to serve as a resource for researchers and professionals in the field of epilepsy drug discovery and development.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent, unprovoked seizures. A key underlying mechanism of seizure generation is neuronal hyperexcitability, often driven by the dysfunction of ion channels. Voltage-gated sodium channels are fundamental to the initiation and propagation of action potentials in neurons. Consequently, they are a well-established target for many anti-seizure medications. This compound, with the chemical name 4-(4-Fluorophenoxy)benzaldehyde semicarbazone, has emerged as a promising investigational compound due to its potent and selective inhibition of these channels.[1]
Mechanism of Action
This compound functions as a broad-spectrum, state-dependent blocker of mammalian voltage-gated sodium channels.[1][2] This state-dependent action is a crucial feature, as it implies a higher affinity for the inactivated state of the sodium channel compared to the resting state.[3] This property allows for the selective targeting of rapidly firing neurons, which are characteristic of seizure activity, while having a lesser effect on neurons firing at normal physiological rates. This targeted action may lead to a more favorable side-effect profile compared to non-state-dependent sodium channel blockers. Research indicates that the inhibition of these channels is a primary mechanism underlying the anticonvulsant properties of this compound.[1]
Quantitative Pharmacological Data
The state-dependent affinity of this compound for voltage-gated sodium channels has been quantified in preclinical studies. The following table summarizes the key binding affinity data for the rat brain type IIA sodium channel (rNav1.2), a major sodium channel alpha subunit in hippocampal neurons.[1]
| Parameter | Value (µM) | Channel State |
| Ki | 0.4 | Inactivated State |
| Kr | 30 | Resting State |
Preclinical Efficacy
This compound has demonstrated robust anticonvulsant activity in a variety of rodent models of epilepsy.[1] While specific quantitative data from these in vivo studies is not detailed in the currently available public information, its characterization as an orally active anticonvulsant with broad-spectrum activity underscores its potential as a therapeutic agent.[1][2]
Experimental Protocols
The following outlines the key experimental methodology used to characterize the mechanism of action of this compound.
Whole-Cell Patch-Clamp Electrophysiology
The effects of this compound on native and recombinant mammalian voltage-gated Na+ channels were investigated using whole-cell patch-clamp techniques.[1]
-
Cell Preparations:
-
Acutely Dissociated Cultured Rat Hippocampal Neurons: Primary neuronal cultures were prepared to study the effects on native sodium channels.
-
Human Embryonic Kidney-293 (HEK-293) Cells: These cells were stably transfected to express the rat brain type IIA Na+ (rNav1.2) channel, allowing for a more detailed characterization of the drug-channel interaction.[1]
-
-
Recording Conditions: Standard whole-cell patch-clamp recordings were performed to measure sodium currents (INa). The membrane potential was held at various potentials to assess the state-dependent nature of the channel blockade.
-
Data Analysis: The potency of this compound was determined by measuring the inhibition of sodium currents at different membrane depolarizations. The binding affinity to the inactivated (KI) and resting (KR) states of the channel, as well as the binding kinetics (k+), were calculated.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.
Caption: Mechanism of this compound action on voltage-gated sodium channels.
Caption: Workflow for characterizing this compound's effect on sodium channels.
Conclusion and Future Directions
This compound represents a significant advancement in the development of state-dependent sodium channel blockers for the treatment of epilepsy. Its potent and selective action on the inactivated state of the channel offers the potential for improved efficacy and a better safety profile. Further research is warranted to fully elucidate its in vivo efficacy in a broader range of seizure models, as well as to investigate its pharmacokinetic and pharmacodynamic properties in more detail. The biophysical understanding of its interaction with sodium channels may also guide the design of a new generation of potent sodium channel blocker therapeutics.[1]
References
Co 102862: A Preclinical Deep Dive into a Novel Anticonvulsant Candidate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for Co 102862 (also known as V102862), a potent, orally active anticonvulsant compound. The document focuses on its mechanism of action, quantitative biophysical data, and the experimental protocols used to elucidate its therapeutic potential.
Core Mechanism of Action: State-Dependent Sodium Channel Blockade
This compound exerts its anticonvulsant effects through the potent, state-dependent blockade of mammalian voltage-gated sodium channels (Nav).[1][2][3][4] This mechanism is crucial for its therapeutic profile, as it preferentially targets rapidly firing neurons characteristic of seizure activity while having less effect on neurons firing at normal physiological frequencies.
The compound exhibits a significantly higher affinity for the inactivated state of the sodium channel compared to the resting state.[4] This state-dependent binding leads to a shift in the steady-state availability curve in the hyperpolarizing direction and a significant retardation of the recovery of sodium channels from inactivation.[1][2] By stabilizing the inactivated state, this compound effectively reduces the number of available sodium channels, thereby dampening neuronal hyperexcitability.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound, primarily from whole-cell patch-clamp experiments conducted on rat hippocampal neurons and HEK-293 cells expressing rNav1.2 channels.[1][2]
Table 1: Binding Affinities of this compound for Voltage-Gated Sodium Channels
| Parameter | Cell Type | Value | Reference |
| KI (Inactivated State) | Rat Hippocampal Neurons | ~0.6 µM | [1][2] |
| KR (Resting State) | Rat Hippocampal Neurons | >15 µM | [1][2] |
| KI (Inactivated State) | HEK-293 cells (rNav1.2) | ~0.4 µM | [1][2][4] |
| KR (Resting State) | HEK-293 cells (rNav1.2) | ~30 µM | [1][2][4] |
Table 2: Kinetic Effects of this compound on Voltage-Gated Sodium Channels
| Parameter | Condition | Value | Reference |
| Binding Rate to Inactivated Channels (k+) | HEK-293 cells (rNav1.2) | ~1.7 µM-1 s-1 | [1][2] |
| Inhibition Rate at -80 mV | Rat Hippocampal Neurons | ~0.06 µM-1 s-1 | [1] |
| Recovery from Inactivation (τrepr) | rNav1.2 channels with this compound | ~680 ms | [1] |
| Recovery from Inactivation (τrepr) | Control rNav1.2 channels | 2–5 ms | [1] |
Table 3: Comparative Potency of this compound
| Compound | Potency Comparison | Cell Type | Reference |
| This compound vs. Phenytoin (PHT) | This compound is >10-fold more potent | Rat Hippocampal Neurons | [1] |
Experimental Protocols
The primary experimental technique used to characterize the mechanism of action of this compound is the whole-cell patch-clamp technique.[1][2]
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for whole-cell patch-clamp experiments to study this compound.
Detailed Methodologies
-
Cell Preparation :
-
Rat Hippocampal Neurons : Acutely dissociated from hippocampi of young rats.
-
HEK-293 Cells : Stably expressing the rat brain type IIA sodium channel α subunit (rNav1.2).
-
Cells are cultured and plated on glass coverslips for recording.
-
-
Electrophysiological Recording :
-
Recording Setup : Standard patch-clamp setup with an amplifier, micromanipulator, and data acquisition system.
-
Pipettes : Borosilicate glass pipettes are pulled and filled with an appropriate intracellular solution.
-
Whole-Cell Configuration : A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane, followed by membrane rupture to gain electrical access to the cell interior.
-
Voltage Protocols : Specific voltage-clamp protocols are applied to study:
-
Current-Voltage (I-V) Relationship : To determine the effect on the voltage-dependence of activation.
-
Steady-State Inactivation : To assess the affinity for the inactivated state (KI).
-
Recovery from Inactivation : To measure the rate at which channels recover from the inactivated state.
-
Use-Dependent Block : To evaluate the effect of repetitive stimulation.
-
-
-
Drug Application :
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the final concentration in the extracellular recording solution.
-
The drug is applied to the cells via a perfusion system.
-
-
Data Analysis :
-
Sodium currents are measured and analyzed to determine the effects of this compound on channel properties.
-
Dissociation constants (KI and KR) are calculated from the concentration-response curves for inhibition of the inactivated and resting states, respectively.
-
Therapeutic Potential and Future Directions
The preclinical data strongly suggest that this compound is a potent anticonvulsant with a well-defined mechanism of action.[1][2] Its high affinity for the inactivated state of sodium channels provides a desirable therapeutic window, potentially minimizing side effects at therapeutic concentrations. The compound has demonstrated robust activity in rodent models of tonic/clonic and partial-complex seizures.[1]
While the available data is promising, further studies are required to fully elucidate the therapeutic potential of this compound. These include:
-
Pharmacokinetic and Pharmacodynamic Studies : To determine the absorption, distribution, metabolism, and excretion (ADME) profile and to establish a clear relationship between drug concentration and anticonvulsant effect.
-
Toxicology Studies : To assess the safety profile of the compound.
-
Clinical Trials : To evaluate the efficacy and safety of this compound in human subjects with epilepsy.
In addition to its anticonvulsant properties, the mechanism of action of this compound suggests potential utility in other neurological disorders characterized by neuronal hyperexcitability, such as neuropathic pain.[4] Further preclinical investigation in relevant animal models is warranted to explore these potential analgesic actions.
Disclaimer: this compound is a research compound and is not approved for human or veterinary use.[4] This document is intended for informational purposes for research and development professionals.
References
- 1. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Nav channel Blocker | Hello Bio [hellobio.com]
Methodological & Application
Application Notes and Protocols for Co 102862 Whole-Cell Patch Clamp Studies
These application notes provide a detailed protocol for characterizing the effects of Co 102862, a potent, broad-spectrum, and state-dependent blocker of mammalian voltage-gated sodium channels, using the whole-cell patch clamp technique. The information is targeted towards researchers, scientists, and drug development professionals investigating the electrophysiological properties of this compound.
Introduction
This compound (also known as V102862) is an orally active anticonvulsant.[1][2][3] Its primary mechanism of action is the state-dependent blockade of voltage-gated sodium channels (Nav).[1][3] This compound exhibits a higher affinity for the inactivated state of these channels compared to the resting state, making it a subject of interest for therapeutic development.[1][3][4] The whole-cell patch clamp technique is the gold standard for investigating the effects of such compounds on ion channel function with high temporal and spatial resolution.[5][6][7][8][9] This document outlines the protocol for studying this compound's interaction with Nav channels in both native neuronal preparations and heterologous expression systems.
Data Presentation
Table 1: Comparative Affinity of this compound for Resting and Inactivated States of Voltage-Gated Sodium Channels
| Cell Type | Channel Subtype | Dissociation Constant for Resting State (KR) | Dissociation Constant for Inactivated State (KI) |
| Rat Hippocampal Neurons | Native Na+ Channels | >15 µM | ~0.6 µM |
| HEK-293 Cells | rNav1.2 | ~30 µM | ~0.4 µM |
Data sourced from Ilyin et al., 2005.[1][3]
Table 2: Kinetic Parameters of this compound Binding
| Cell Type | Channel Subtype | Parameter | Value |
| HEK-293 Cells | rNav1.2 | Binding Rate to Inactivated Channels (k+) | ~1.7 µM-1 s-1 |
| Rat Hippocampal Neurons | Native Na+ Channels | Inhibition Rate at -80 mV | ~0.06 µM-1 s-1 |
Data sourced from Ilyin et al., 2005.[1][3]
Experimental Protocols
This protocol describes the whole-cell voltage-clamp method to measure sodium currents (INa) and assess the state-dependent block by this compound. The procedures are based on the methodologies described by Ilyin et al. (2005) and are supplemented with standard patch clamp procedures.[1][3]
Materials and Solutions
Cell Preparations:
-
Acutely Dissociated Rat Hippocampal Neurons: Prepared from embryonic or early postnatal rats according to established laboratory protocols.
-
HEK-293 Cells Stably Expressing rNav1.2: Maintained in appropriate culture conditions. For experiments, plate cells onto coverslips a few days prior to recording.[6]
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) / Extracellular Solution (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[5][6] The solution should be bubbled with carbogen (B8564812) (95% O2 / 5% CO2) and have an osmolarity of ~290 mOsm.[6]
-
Intracellular (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[6] Aliquot and store at -20°C.[6]
-
This compound Stock Solution: Prepare a stock solution in DMSO.[2] For final application, dilute the stock solution into the aCSF to the desired concentrations (e.g., 0.1 - 30 µM). Ensure the final DMSO concentration does not exceed a level that affects channel function (typically <0.1%).
Equipment
-
Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, pClamp software).[10]
-
Inverted microscope with appropriate optics.
-
Micromanipulator.
-
Vibration isolation table.[11]
-
Perfusion system for solution exchange.
-
Borosilicate glass capillaries for pulling patch pipettes (resistance of 3-7 MΩ when filled with intracellular solution).[6]
-
Pipette puller.
Whole-Cell Patch Clamp Procedure
-
Preparation:
-
Turn on all equipment and allow it to warm up.
-
Start the perfusion of aCSF into the recording chamber at a rate of approximately 1.5 mL/min.[6]
-
Place the coverslip with the cultured cells (HEK-293 or hippocampal neurons) into the recording chamber.
-
Pull a glass pipette using a puller to achieve a resistance of 3-7 MΩ.
-
Fill the pipette with the filtered intracellular solution.[6]
-
-
Obtaining a Gigaseal and Whole-Cell Configuration:
-
Mount the filled pipette onto the pipette holder.
-
Apply light positive pressure to the pipette.
-
Under visual guidance, lower the pipette and approach a target cell.
-
Once the pipette touches the cell membrane, release the positive pressure to facilitate seal formation. Apply gentle suction if necessary to form a high-resistance (GΩ) seal.
-
After achieving a stable GΩ seal, apply a brief pulse of strong suction to rupture the cell membrane and establish the whole-cell configuration.[5][12] The interior of the pipette is now continuous with the cell's cytoplasm.
-
-
Recording Sodium Currents (INa):
-
Switch the amplifier to voltage-clamp mode.
-
Hold the cell at a hyperpolarized potential, such as -100 mV or -80 mV, to ensure the majority of sodium channels are in the resting state.[1][3]
-
To elicit INa, apply depolarizing voltage steps (e.g., to -10 mV for a few milliseconds).[3]
-
Record the resulting transient inward currents. These can be blocked by tetrodotoxin (B1210768) (TTX) to confirm they are mediated by voltage-gated sodium channels.[3]
-
-
Application of this compound and Data Acquisition:
-
Resting State Block:
-
Hold the membrane potential at a hyperpolarized level (e.g., -100 mV) where most channels are in the resting state.
-
Apply various concentrations of this compound via the perfusion system.
-
Elicit INa with brief depolarizing pulses and measure the reduction in peak current to determine the block of resting channels.
-
-
Inactivated State Block (State-Dependence):
-
To assess the block of inactivated channels, use a voltage protocol that promotes channel inactivation. For example, hold the cell at a more depolarized potential (e.g., -80 mV) or use a pre-pulse protocol.[1][3]
-
Apply various concentrations of this compound. The block will be more pronounced at depolarized potentials where more channels are in the inactivated state.[1][3]
-
Measure the steady-state inhibition. Note that binding to the inactivated state is slow and may require several seconds to reach equilibrium.[1][3]
-
-
Recovery from Inactivation:
-
Use a two-pulse protocol. A conditioning pre-pulse inactivates the channels, followed by a variable recovery interval at a hyperpolarized potential, and then a test pulse to measure the fraction of recovered channels.
-
Perform this protocol in the absence and presence of this compound to determine its effect on the rate of recovery from inactivation. This compound is expected to significantly slow this recovery.[1][3]
-
-
Mandatory Visualization
Caption: Experimental workflow for whole-cell patch clamp analysis of this compound.
Caption: Mechanism of action for this compound on voltage-gated sodium channels.
References
- 1. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Nav channel Blocker | Hello Bio [hellobio.com]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. mdpi.com [mdpi.com]
- 8. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patch Clamp Protocol [labome.com]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
Application Notes and Protocols for Co 102862 in Hippocampal Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro application of Co 102862, a potent, state-dependent blocker of voltage-gated sodium channels (VGSCs), in hippocampal neurons. Detailed protocols for key experiments are included to facilitate the study of its mechanism of action and downstream effects.
Introduction
This compound (also known as V102862) is a 4-(4-Fluorophenoxy)benzaldehyde semicarbazone that has demonstrated significant anticonvulsant activity.[1][2] Its primary mechanism of action is the state-dependent blockade of mammalian voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[1][2][3] By preferentially binding to the inactivated state of these channels, this compound effectively reduces neuronal hyperexcitability, a hallmark of conditions such as epilepsy.[1][2] Hippocampal neurons are a key model system for studying the effects of anticonvulsant compounds due to their role in seizure generation and propagation.
Mechanism of Action
This compound exhibits a potent and state-dependent inhibition of Na+ currents in acutely dissociated cultured rat hippocampal neurons.[1][2] The potency of the block increases with membrane depolarization, indicating a higher affinity for the inactivated state of the sodium channels over the resting state.[1][2] This state-dependent mechanism allows this compound to selectively target rapidly firing neurons, a characteristic of epileptic seizures, while having a lesser effect on neurons firing at a normal physiological rate. The binding of this compound to inactivated channels is a relatively slow process, requiring a few seconds to reach a steady state.[1][2] This interaction shifts the steady-state availability curve of the sodium channels in the hyperpolarizing direction and significantly slows their recovery from inactivation.[1]
Quantitative Data
The following tables summarize the quantitative data on the effects of this compound on voltage-gated sodium channels in rat hippocampal neurons.
Table 1: Dissociation Constants of this compound
| Channel State | Dissociation Constant (Kd) | Reference |
| Inactivated State (KI) | ~0.6 µM | [1] |
| Resting State (KR) | >15 µM | [1] |
Table 2: Kinetic Parameters of this compound Binding
| Parameter | Value | Conditions | Reference |
| Binding to Inactivated Channels (k+) | ~1.7 µM-1 s-1 | In HEK-293 cells expressing rNav1.2 | [1] |
| Inhibition Rate Constant at -80 mV | ~0.06 µM-1 s-1 | In rat hippocampal neurons | [2] |
Potential Downstream Signaling Pathways
While specific studies on the downstream signaling of this compound are limited, blocking voltage-gated sodium channels in hippocampal neurons is known to influence several intracellular signaling cascades. The reduction in Na+ influx and subsequent membrane depolarization can lead to:
-
Alterations in Intracellular Calcium Levels: Reduced Na+ entry can affect the activity of Na+/Ca2+ exchangers and voltage-gated calcium channels, leading to changes in intracellular calcium concentrations ([Ca2+]i).[4] This can, in turn, impact a wide range of calcium-dependent signaling pathways.
-
Modulation of CREB Phosphorylation: Changes in neuronal activity and calcium signaling are known to influence the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor involved in neuronal plasticity and survival.[2][5][6]
-
Gene Expression Changes: Alterations in neuronal firing patterns and second messenger systems can ultimately lead to changes in gene expression. Dysregulation of sodium channel gene expression itself has been observed in various pathological states.[7]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology in Cultured Hippocampal Neurons
This protocol is designed to measure the effects of this compound on sodium currents in cultured hippocampal neurons.
Materials:
-
Cells: Acutely dissociated or cultured rat hippocampal neurons plated on coverslips.
-
External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. The solution should be continuously bubbled with 95% O2 and 5% CO2.
-
Internal Solution: For recording sodium currents, a cesium-based solution is typically used to block potassium currents. Example composition (in mM): 120 CsF, 20 CsCl, 10 HEPES, 1.1 EGTA, 2 Mg-ATP, 0.2 Na-GTP, adjusted to pH 7.3 with CsOH.
-
This compound Stock Solution: Prepare a concentrated stock solution in DMSO and dilute to the final desired concentration in the external solution on the day of the experiment.
-
Patch Pipettes: Pulled from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Electrophysiology Rig: Including an inverted microscope, micromanipulators, amplifier, digitizer, and data acquisition software.
Experimental Workflow:
Procedure:
-
Preparation:
-
Plate hippocampal neurons on coverslips a few days prior to recording.
-
Prepare and filter all solutions.
-
Turn on all electrophysiology equipment and perfuse the recording chamber with aCSF at a rate of approximately 1.5 mL/min.
-
-
Patching:
-
Place the coverslip with neurons in the recording chamber.
-
Fill a patch pipette with the internal solution and mount it on the headstage.
-
Under visual guidance, approach a healthy-looking neuron with the pipette tip while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
-
Whole-Cell Configuration:
-
Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode.
-
-
Data Acquisition:
-
Baseline Recording: Hold the neuron at a holding potential of -100 mV. Apply depolarizing voltage steps (e.g., to -10 mV) to elicit sodium currents. Record a stable baseline of these currents.
-
Application of this compound: Perfuse the recording chamber with aCSF containing the desired concentration of this compound.
-
Effect Recording: After the drug has reached the cell (allow a few minutes for equilibration), repeat the voltage-clamp protocol to record sodium currents in the presence of this compound. To study state-dependence, vary the holding potential (e.g., -80 mV) and the frequency of stimulation.
-
Washout: Perfuse the chamber with drug-free aCSF to wash out this compound.
-
Recovery Recording: After a sufficient washout period, record the sodium currents again to assess the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak amplitude of the sodium currents before, during, and after the application of this compound.
-
Calculate the percentage of block at different concentrations to determine the IC50.
-
Analyze the kinetics of the current (activation, inactivation, and recovery from inactivation) to characterize the effects of this compound.
-
Conclusion
This compound is a valuable research tool for investigating the role of voltage-gated sodium channels in hippocampal neuron function and pathophysiology. The provided protocols and data serve as a foundation for further studies into its mechanism of action and potential therapeutic applications. Understanding its impact on downstream signaling pathways will be crucial for a comprehensive evaluation of its effects on neuronal health and disease.
References
- 1. THE ROLE OF INTRACELLULAR SODIUM (Na+) IN THE REGULATION OF CALCIUM (Ca2+)-MEDIATED SIGNALING AND TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of cAMP Response Element-Binding Protein in Hippocampal Neurons as a Protective Response after Exposure to Glutamate In Vitro and Ischemia In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of intracellular sodium (Na+) in the regulation of calcium (Ca2+)-mediated signaling and toxicity [scirp.org]
- 4. Blockage of the Upregulation of Voltage-Gated Sodium Channel Nav1.3 Improves Outcomes after Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developmentally regulated NMDA receptor-dependent dephosphorylation of cAMP response element-binding protein (CREB) in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CREB Activation Mediates Plasticity in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium channels and their genes: dynamic expression in the normal nervous system, dysregulation in disease states(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterization of Co 102862 as a State-Dependent Blocker of rNa(v)1.2 Channels in HEK-293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channels (Na(v)) are crucial for the initiation and propagation of action potentials in excitable cells. The Na(v)1.2 subtype, encoded by the SCN2A gene, is predominantly expressed in the central nervous system and plays a significant role in neuronal excitability.[1] Dysregulation of Na(v)1.2 function has been implicated in various neurological disorders, including epilepsy and autism spectrum disorders, making it a key target for therapeutic intervention.[1]
Co 102862 (also known as V102862) is an anticonvulsant compound that has been identified as a potent, broad-spectrum, state-dependent blocker of mammalian voltage-gated sodium channels.[2][3] Its mechanism of action involves preferential binding to the inactivated state of the channel, thereby inhibiting sodium currents in a voltage- and frequency-dependent manner.[2]
These application notes provide detailed protocols for the use of this compound in Human Embryonic Kidney (HEK-293) cells heterologously expressing the rat brain type IIA Na(v) channel (rNa(v)1.2). The protocols cover cell culture and transfection, whole-cell patch-clamp electrophysiology to characterize the inhibitory effects of this compound, and data analysis.
Quantitative Data Summary
The following table summarizes the key quantitative data for the interaction of this compound with rNa(v)1.2 channels expressed in HEK-293 cells.
| Parameter | Value | Description | Reference |
| K_I | ~0.4 µM | Dissociation constant for the inactivated state | [2][3] |
| K_R | ~30 µM | Dissociation constant for the resting state | [2][3] |
| k_+ | ~1.7 µM⁻¹ s⁻¹ | Binding rate to the inactivated channel | [2] |
Experimental Protocols
HEK-293 Cell Culture and Transient Transfection
This protocol describes the maintenance of HEK-293 cells and their transient transfection with a plasmid encoding rNa(v)1.2.
Materials:
-
HEK-293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
Plasmid DNA encoding rNa(v)1.2 and a fluorescent reporter protein (e.g., GFP)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Serum-free medium (e.g., Opti-MEM)
-
35 mm culture dishes or glass coverslips
Protocol:
-
Cell Culture: Maintain HEK-293 cells in a 37°C, 5% CO₂ incubator.[4] Passage the cells every 2-3 days when they reach 80-90% confluency. For electrophysiology, it is recommended to use cells between passages 5 and 25 to ensure stable properties.[4]
-
Cell Plating: One day before transfection, seed the HEK-293 cells onto 35 mm culture dishes or glass coverslips at a density that will result in 50-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In a sterile tube, dilute the rNa(v)1.2 and GFP plasmid DNA in serum-free medium.
-
In a separate sterile tube, dilute the transfection reagent in serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and replace it with the transfection complex-containing medium.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C and 5% CO₂.
-
After incubation, add pre-warmed complete culture medium.
-
-
Post-Transfection: Incubate the cells for 24-48 hours post-transfection to allow for sufficient channel expression before electrophysiological recordings.[4] Successful transfection can be confirmed by visualizing GFP-positive cells under a fluorescence microscope.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the whole-cell voltage-clamp technique to measure sodium currents from rNa(v)1.2-expressing HEK-293 cells and to assess the effects of this compound.
Materials:
-
Transfected HEK-293 cells on coverslips
-
Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH, osmolality ~310 mOsm)
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH, osmolality ~300 mOsm)
-
This compound stock solution (in DMSO) and serially diluted working solutions in the external solution.
Protocol:
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Cell Selection: Place a coverslip with transfected cells in the recording chamber and perfuse with the external solution. Identify a GFP-positive, healthy-looking cell for recording.
-
Giga-seal Formation: Approach the cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief, strong suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.
-
Voltage-Clamp Recordings:
-
Hold the cell at a holding potential of -100 mV.
-
To determine the effect of this compound on the resting state: Apply depolarizing voltage steps (e.g., to 0 mV for 20 ms) from the holding potential of -100 mV before and after application of this compound.
-
To determine the effect of this compound on the inactivated state:
-
Use a pre-pulse to a depolarizing potential (e.g., -20 mV for 500 ms) to inactivate the channels.
-
Follow this with a test pulse (e.g., to 0 mV for 20 ms) to measure the current from the remaining available channels.
-
Compare the current before and after the application of various concentrations of this compound.
-
-
Steady-state inactivation protocol: From a holding potential of -120 mV, apply a series of 500 ms (B15284909) pre-pulses to potentials ranging from -120 mV to -10 mV in 10 mV increments, followed by a test pulse to 0 mV to measure the fraction of available channels. Perform this protocol in the absence and presence of this compound.[2]
-
Recovery from inactivation protocol: Apply a pair of depolarizing pulses (P1 and P2) separated by a variable recovery interval at a hyperpolarized potential (e.g., -100 mV). The ratio of the peak current of P2 to P1 is plotted against the recovery interval. This protocol should be performed with and without this compound to assess its effect on the rate of recovery from inactivation.[2][5]
-
-
Data Acquisition and Analysis: Record the currents and analyze the data to determine the IC₅₀ values for the resting and inactivated states, and to characterize the shift in the steady-state inactivation curve and the slowing of recovery from inactivation induced by this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for characterizing this compound.
Mechanism of Action: State-Dependent Block of Na(v)1.2
Caption: State-dependent block of Na(v)1.2 by this compound.
References
- 1. Severe deficiency of the voltage-gated sodium channel NaV1.2 elevates neuronal excitability in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Nav channel Blocker | Hello Bio [hellobio.com]
- 4. HEK Cells in Electrophysiological Assays: Best Practices [cytion.com]
- 5. Sodium Current Measurements in HEK293 Cells [bio-protocol.org]
Application Notes and Protocols for Co 102862 Stock Solution Preparation in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for the preparation of a stock solution of the compound designated as Co 102862 using Dimethyl Sulfoxide (DMSO) as the solvent. Due to the limited publicly available information for a compound with the specific identifier "this compound," this protocol is based on best practices for handling chemical compounds in a research setting. Researchers must supplement this guide with any specific information provided by the compound supplier.
Disclaimer: The identifier "this compound" does not correspond to a readily identifiable chemical entity in public chemical databases. The following protocols are generalized and should be adapted based on the specific properties of the compound obtained.
Compound and Solvent Information
A summary of the essential properties for a generic compound and the solvent DMSO are provided below. It is critical to replace the placeholder data for "this compound" with actual data from the supplier's Certificate of Analysis (CoA) or Safety Data Sheet (SDS).
| Parameter | This compound | Dimethyl Sulfoxide (DMSO) |
| Molecular Weight | User to provide | 78.13 g/mol |
| Formula | User to provide | C₂H₆OS |
| Appearance | User to provide | Clear, colorless liquid |
| Solubility in DMSO | User to provide | Miscible |
| Purity | User to provide | ≥99% (Anhydrous) |
| Storage Temperature | User to provide | Room Temperature |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution. The final concentration can be adjusted based on experimental requirements and the solubility of this compound.
3.2.1. Calculation
To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:
Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) * 1000 (mg/g)
Example Calculation (assuming a hypothetical Molecular Weight of 400 g/mol and a final volume of 1 mL):
Mass (mg) = 0.010 mol/L * 400 g/mol * 0.001 L * 1000 mg/g = 4 mg
3.2.2. Step-by-Step Procedure
-
Preparation: Don appropriate PPE and perform all steps in a chemical fume hood.
-
Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the calculated amount of this compound powder into the vial.
-
Dissolution: Add the required volume of anhydrous DMSO to the vial containing the compound.
-
Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming in a water bath (not exceeding 37°C) may aid dissolution, but verify compound stability at elevated temperatures.
-
Sterilization (Optional): If the stock solution will be used in sterile cell culture applications, it can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials or polypropylene tubes to minimize freeze-thaw cycles and exposure to light. Store aliquots at -20°C or -80°C for long-term storage, as recommended by the supplier.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway
As the biological target and mechanism of action for "this compound" are unknown, a generic signaling pathway diagram is provided as a template. This should be replaced with the specific pathway modulated by the compound of interest.
Caption: Placeholder for the this compound Signaling Pathway.
Safety and Handling
-
Always consult the Safety Data Sheet (SDS) for this compound before handling.
-
DMSO is an excellent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care and avoid direct contact.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Dispose of all waste materials in accordance with institutional and local regulations.
Stability and Storage
-
Store the powdered form of this compound as recommended by the supplier, typically in a cool, dry, and dark place.
-
DMSO is hygroscopic; use anhydrous DMSO and store it properly to prevent water absorption.
-
Stock solutions in DMSO should be stored at -20°C or -80°C in tightly sealed, light-protected aliquots.
-
Avoid repeated freeze-thaw cycles, which can lead to compound degradation. It is best practice to thaw a single aliquot for each experiment.
-
The stability of this compound in DMSO at various temperatures should be determined experimentally or obtained from the supplier.
Application Notes and Protocols for In vivo Administration of Co 102862 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co 102862, also known as V102862, is a potent, orally active anticonvulsant agent. It functions as a broad-spectrum, state-dependent sodium channel blocker.[1][2][3] Its mechanism of action involves the inhibition of voltage-gated Na+ channels, with a significantly higher affinity for the inactivated state of the channel over the resting state. This state-dependent binding is a critical feature, suggesting that this compound can selectively target excessive neuronal firing characteristic of seizures while minimizing effects on normal neuronal activity.[3] Preclinical studies in rodent models of epilepsy have demonstrated its robust anticonvulsant activity, positioning it as a promising candidate for further investigation.[1][3]
Mechanism of Action: State-Dependent Sodium Channel Blockade
This compound exerts its anticonvulsant effects by modulating the activity of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons. The compound exhibits a strong preference for the inactivated state of these channels. During the high-frequency neuronal firing that occurs during a seizure, a larger proportion of sodium channels are in the open and inactivated states. By binding preferentially to the inactivated state, this compound effectively "traps" the channels in a non-conducting conformation, thereby reducing the number of available channels to sustain the rapid and repetitive firing of action potentials that underlie seizure activity. This state-dependent mechanism contributes to its therapeutic window, offering seizure protection with a potentially favorable side-effect profile.[3]
References
- 1. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 2. Semicarbazone analogs as anticonvulsant agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co 102862 in Neuronal Excitability Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Co 102862 (also known as V102862), a potent, state-dependent blocker of voltage-gated sodium channels (VGSCs), in studies of neuronal excitability. Detailed protocols for its application in electrophysiology, along with key quantitative data, are presented to facilitate experimental design and execution.
Introduction
This compound, with the chemical name 4-(4-Fluorophenoxy)benzaldehyde semicarbazone, is an orally active anticonvulsant that demonstrates robust activity in various rodent models of epilepsy.[1][2] Its primary mechanism of action is the state-dependent blockade of mammalian voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[1] this compound exhibits a higher affinity for the inactivated state of Na+ channels compared to the resting state, making it a valuable tool for investigating the role of these channels in neuronal hyperexcitability and for the development of novel therapeutics targeting epilepsy and other neurological disorders.[2][3]
Mechanism of Action
This compound functions as a state-dependent inhibitor of voltage-gated sodium channels. This means its potency is significantly increased when the neuronal membrane is depolarized.[1] The compound preferentially binds to the inactivated state of the Na+ channel, stabilizing this non-conducting conformation.[2] This action effectively reduces the number of available channels that can open in response to a subsequent stimulus, thereby dampening neuronal excitability. This state-dependent mechanism allows for a targeted inhibition of rapidly firing neurons, a hallmark of pathological conditions like epilepsy, while having a lesser effect on neurons firing at a normal physiological rate.
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's interaction with voltage-gated sodium channels, derived from whole-cell patch-clamp studies on rat hippocampal neurons and HEK-293 cells expressing rNav1.2 channels.[1][2]
Table 1: State-Dependent Dissociation Constants (KD) of this compound
| Cell Type | Channel State | Dissociation Constant (KD) | Reference |
| Rat Hippocampal Neurons | Inactivated (KI) | ~0.6 µM | [1][2] |
| Resting (KR) | >15 µM | [1][2] | |
| HEK-293 (rNav1.2) | Inactivated (KI) | ~0.4 µM | [2][3] |
| Resting (KR) | ~30 µM | [2][3] |
Table 2: Voltage-Dependent Apparent Dissociation Constants (KD) of this compound in Rat Hippocampal Neurons
| Holding Potential | Apparent KD | Reference |
| -100 mV | 15.4 µM | [1] |
| -90 mV | 7.8 µM | [1] |
| -80 mV | 3.3 µM | [1] |
| -70 mV | 1.48 µM | [1] |
| -60 mV | 0.85 µM | [1] |
Table 3: Kinetic Parameters of this compound Binding in HEK-293 Cells (rNav1.2)
| Parameter | Value | Reference |
| Association Rate Constant (k+) | ~1.7 µM-1 s-1 | [2] |
| Inhibition Rate Constant at -80 mV | ~0.06 µM-1 s-1 | [1] |
Experimental Protocols
The following protocols provide a general framework for studying the effects of this compound on neuronal excitability using whole-cell patch-clamp electrophysiology.
-
Stock Solution Preparation (10 mM):
-
This compound is soluble in DMSO (100 mM).[3]
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-purity DMSO. For example, to make 1 ml of a 10 mM stock solution of this compound (Molecular Weight: 273.26 g/mol ), dissolve 2.73 mg of the compound in 1 ml of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3][4]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare working solutions by diluting the stock solution in the appropriate extracellular recording solution to the desired final concentrations (e.g., 0.3, 1, 3, 10 µM).
-
Ensure the final concentration of DMSO is low (typically ≤ 0.1%) to avoid solvent effects on neuronal activity. Prepare a vehicle control solution containing the same final concentration of DMSO.
-
This protocol is adapted for cultured neurons (e.g., primary hippocampal neurons or iPSC-derived neurons) or HEK-293 cells expressing specific sodium channel subtypes.
Materials:
-
Cells: Cultured neurons or HEK-293 cells plated on glass coverslips.
-
Extracellular Solution (ECS): Composition may vary, but a typical solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
-
Intracellular Solution (ICS): For recording sodium currents, a typical Cs-based solution is used to block potassium currents. Example composition (in mM): 120 CsF, 20 CsCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH and osmolarity to ~310 mOsm.
-
This compound working solutions and vehicle control.
-
Patch-clamp rig: Inverted microscope, micromanipulators, amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Perfusion system.
Procedure:
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-7 MΩ when filled with ICS.
-
Cell Culture Preparation: Place the coverslip with cultured cells in the recording chamber on the microscope stage.
-
Perfusion: Begin perfusing the recording chamber with ECS at a constant rate (e.g., 1-2 ml/min).
-
Obtaining a Giga-seal:
-
Fill a patch pipette with ICS and mount it on the pipette holder.
-
Apply positive pressure to the pipette and lower it into the bath.
-
Approach a target neuron and gently press the pipette tip against the cell membrane.
-
Release the positive pressure to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
-
Achieving Whole-Cell Configuration: Apply a brief pulse of gentle suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Data Recording:
-
Switch to voltage-clamp mode.
-
Clamp the cell at a holding potential of -80 mV or -100 mV.
-
Apply voltage steps to elicit sodium currents (e.g., depolarizing steps from -80 mV to +40 mV in 10 mV increments).
-
Record baseline sodium currents in the control ECS.
-
-
Drug Application:
-
Switch the perfusion to the ECS containing the desired concentration of this compound or the vehicle control.
-
Allow sufficient time for the drug to equilibrate (note that the binding of this compound can be slow, requiring a few seconds to reach a steady state).[1]
-
Record sodium currents in the presence of the compound using the same voltage protocols.
-
-
Washout: Perfuse the chamber with the control ECS to wash out the drug and record recovery.
-
Data Analysis:
-
Measure the peak amplitude of the sodium currents before, during, and after drug application.
-
Construct current-voltage (I-V) relationships.
-
To assess state-dependence, vary the holding potential (e.g., from -100 mV to -60 mV) and measure the level of inhibition at each potential.
-
Analyze changes in channel kinetics, such as the voltage-dependence of activation and inactivation, and the time course of recovery from inactivation.
-
Caption: Experimental workflow for studying this compound using patch-clamp.
Safety and Handling
This compound is for research use only and is not intended for human or veterinary use.[3] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin. All procedures should be carried out in a well-ventilated area.
References
Application Notes and Protocols for Electrophysiological Recording with Co 102862
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Co 102862 (also known as V102862) in electrophysiological studies. This compound is a potent and state-dependent blocker of voltage-gated sodium channels (Nav), with significant potential in neuroscience and pharmacology research, particularly in the study of epilepsy and pain.[1][2][3][4]
Mechanism of Action
This compound exhibits a strong preference for the inactivated state of voltage-gated sodium channels over the resting state.[1][2][4] This state-dependent inhibition means that the blocking potency of this compound increases with membrane depolarization.[1][2] The molecule binds slowly to the inactivated channels, taking a few seconds to reach a steady-state block.[1][2] This mechanism of action contributes to its profile as an anticonvulsant.[1][2]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's interaction with voltage-gated sodium channels as determined by whole-cell patch-clamp electrophysiology.
Table 1: Dissociation Constants of this compound for Voltage-Gated Sodium Channels
| Cell Type | Channel Subtype | Dissociation Constant (Kd) | Reference |
| Rat Hippocampal Neurons | Native Nav Channels | KI (Inactivated State): ~0.6 µM KR (Resting State): >15 µM | [1][2] |
| HEK-293 Cells | Recombinant rNav1.2 | KI (Inactivated State): ~0.4 µM KR (Resting State): ~30 µM | [1][2] |
Table 2: Kinetic Parameters of this compound Binding
| Cell Type | Channel Subtype | Kinetic Parameter | Value | Reference |
| Rat Hippocampal Neurons | Native Nav Channels | Inhibition Rate Constant at -80 mV: | ~0.06 µM-1 s-1 | [1] |
| HEK-293 Cells | Recombinant rNav1.2 | Binding Rate to Inactivated Channels (k+): | ~1.7 µM-1 s-1 | [1][2] |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound using whole-cell patch-clamp electrophysiology on both native and recombinant voltage-gated sodium channels.
Protocol 1: Whole-Cell Patch-Clamp Recording from Acutely Dissociated Rat Hippocampal Neurons
1. Cell Preparation:
- Acutely dissociate hippocampal neurons from rats.
- Culture the dissociated neurons for a suitable period to allow for recovery and expression of ion channels.
2. Solutions:
- External Solution (in mM): Specific composition not detailed in the provided search results. A typical external solution for recording sodium currents would contain (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): Specific composition not detailed in the provided search results. A typical internal solution for whole-cell recording of sodium currents would contain (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, with the pH adjusted to 7.3 with CsOH.
- This compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 100 mM).[4] Store at -20°C for up to one month.[4] On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution.
3. Electrophysiological Recording:
- Perform whole-cell patch-clamp recordings.
- Use an appropriate amplifier and data acquisition system.
- Hold the membrane potential at -100 mV to assess the effect on resting channels.
- To assess the effect on inactivated channels, use a holding potential of -80 mV.[1]
- Apply depolarizing voltage steps (e.g., to -10 mV) to elicit sodium currents.[1]
- Apply this compound through a perfusion system and allow several seconds for the block to reach a steady state.[1][2]
Protocol 2: Whole-Cell Patch-Clamp Recording from HEK-293 Cells Stably Expressing rNav1.2
1. Cell Culture:
- Culture HEK-293 cells stably expressing the rat brain type IIA sodium channel (rNav1.2).
- Maintain the cells in appropriate culture medium and conditions.
2. Solutions:
- External and Internal Solutions: As described in Protocol 1.
- This compound Stock and Working Solutions: As described in Protocol 1.
3. Electrophysiological Recording:
- Perform whole-cell patch-clamp recordings as described in Protocol 1.
- To determine the affinity for the inactivated state (KI), use a protocol that promotes channel inactivation, such as holding the membrane potential at a depolarized level (e.g., -80 mV) and applying test pulses.[1]
- To determine the affinity for the resting state (KR), use a protocol that minimizes inactivation, such as holding the membrane potential at a hyperpolarized level (e.g., -100 mV or more negative) and using brief depolarizing pulses.[1]
- To study the kinetics of the block, apply this compound and monitor the time course of current inhibition at a given holding potential.[1]
Visualizations
Signaling Pathway
Caption: State-dependent block of voltage-gated sodium channels by this compound.
Experimental Workflow
Caption: Workflow for assessing this compound effects using whole-cell patch-clamp.
References
- 1. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Nav channel Blocker | Hello Bio [hellobio.com]
Application Notes and Protocols for Co 102862 in Preclinical Seizure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co 102862, also known as V102862 and chemically described as 4-(4-Fluorophenoxy)benzaldehyde semicarbazone, is a potent, orally active anticonvulsant agent.[1][2] Preclinical studies have demonstrated its robust efficacy in various rodent models of tonic-clonic and partial-complex seizures, suggesting its potential as a broad-spectrum antiepileptic drug.[1] This document provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, quantitative efficacy in established seizure models, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anticonvulsant effects primarily through the state-dependent blockade of mammalian voltage-gated sodium channels.[1][3] This mechanism is crucial for its therapeutic action, as it preferentially targets neurons that are firing excessively, a hallmark of seizure activity, while having minimal effect on normal neuronal firing.
The key features of its mechanism of action include:
-
State-Dependent Inhibition: this compound shows a higher affinity for the inactivated state of sodium channels compared to the resting state.[1][3] This means it is more effective at blocking channels that have been recently active, a characteristic of neurons involved in a seizure.
-
Slow Binding Kinetics: The binding of this compound to the inactivated channels is a relatively slow process.[3]
-
Hyperpolarizing Shift: It shifts the steady-state availability curve of the sodium channels in a hyperpolarizing direction, which reduces the number of channels available to open.[3]
-
Delayed Recovery: this compound significantly retards the recovery of sodium channels from inactivation, further limiting their ability to sustain high-frequency firing.[3]
Compared to the established antiepileptic drug phenytoin (B1677684), this compound demonstrates a significantly higher potency in blocking sodium channels, requiring more than 10-fold lower concentrations to achieve comparable inhibition.[1]
Preclinical Efficacy Data
This compound has demonstrated significant anticonvulsant activity in rodent models, particularly in the Maximal Electroshock (MES) seizure test, which is a model for generalized tonic-clonic seizures.
| Seizure Model | Species | Route of Administration | ED50 | Protective Index (PI = TD50/ED50) | Reference |
| Maximal Electroshock (MES) | Rodent | Intraperitoneal (i.p.) | 12.9 mg/kg | 3.09 | [2] |
| Maximal Electroshock (MES) | Rodent | Oral | 1.59 mg/kg | > 315 | [2][4] |
| Subcutaneous Pentylenetetrazol (scPTZ) | Rodent | Intraperitoneal (i.p.) | > 54 mg/kg | - | [2] |
Note: A higher Protective Index (PI) indicates a wider therapeutic window, suggesting a better safety profile. The PI of this compound in the oral MES screen is notably higher than that of established antiepileptic drugs like carbamazepine (B1668303) (PI 101), phenytoin (PI > 21.6), and valproate (PI 2.17).[2][4]
In the amygdala kindling model in rats, a model of partial-complex seizures, this compound was reported to be "virtually inactive".
Experimental Protocols
The following are detailed protocols for the key preclinical seizure models used to evaluate this compound.
Maximal Electroshock (MES) Seizure Test
This test is used to identify compounds that prevent the spread of seizures.
Animals:
-
Male mice (e.g., CF-1 strain) or rats (e.g., Sprague-Dawley strain).
-
Animals should be acclimatized to the laboratory environment for at least one week before testing.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Electroshock device with corneal electrodes
-
Electrolyte solution (e.g., 0.9% saline)
Procedure:
-
Drug Administration: Administer this compound or vehicle to groups of animals via the desired route (intraperitoneal or oral). Doses should be selected to establish a dose-response curve.
-
Pre-treatment Time: The time between drug administration and the application of the electrical stimulus should be consistent and based on the pharmacokinetic profile of the compound (typically 30 minutes to 2 hours).
-
Stimulation: Apply a drop of electrolyte solution to the corneal electrodes and place them on the corneas of the animal.
-
Electrical Stimulus: Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic component is considered protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50) using a statistical method such as probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This test is used to identify compounds that raise the seizure threshold.
Animals:
-
Male mice (e.g., CF-1 strain).
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Pentylenetetrazol (PTZ)
-
Saline (0.9%)
Procedure:
-
Drug Administration: Administer this compound or vehicle to groups of animals intraperitoneally.
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 30 minutes).
-
PTZ Injection: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.
-
Observation: Observe the animals for 30 minutes for the presence of clonic seizures (characterized by clonus of the forelimbs, jaw, and/or vibrissae lasting for at least 5 seconds). The absence of clonic seizures is considered protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50.
Pharmacokinetic Data
A study in rats following a single oral dose of approximately 10 mg/kg of [14C]this compound revealed the following pharmacokinetic properties:
| Parameter | Observation | Reference |
| Pharmacokinetics | Multi-exponential in plasma with an extensive distribution phase. | |
| Half-life | Long half-life for total radioactivity compared to the unchanged parent compound. | |
| Metabolism | Extensively metabolized, with the carboxylic acid derivative being the major metabolite found in urine, bile, and plasma. | |
| Distribution | Extensively distributed into all tissues, with the highest concentrations in fatty tissues and secretory glands. | |
| Elimination | Approximately 91% of the administered radioactivity was recovered within 120 hours in intact rats and 48 hours in bile-duct cannulated rats. The majority (around 74%) was excreted in the urine. Enterohepatic circulation is an important route of elimination and reabsorption. | |
| Tissue Retention | About 10% of the total radioactivity remained in the tissues after 5 days, decreasing to approximately 3% by day 28. The carboxylic acid metabolite was likely responsible for this tissue retention. |
Summary and Conclusion
This compound is a potent, orally active anticonvulsant that acts as a state-dependent blocker of voltage-gated sodium channels. It has demonstrated significant efficacy in the MES model of generalized tonic-clonic seizures with a very high protective index, suggesting a favorable safety profile. Its limited activity in the scPTZ and amygdala kindling models suggests a more specific spectrum of action, primarily against seizure spread rather than seizure initiation. The pharmacokinetic profile in rats indicates extensive metabolism and distribution. These preclinical findings support the potential of this compound as a promising candidate for the treatment of certain types of epilepsy. Further investigation into its efficacy in other seizure models and a more detailed toxicological profile would be beneficial for its continued development.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Characterization of the Anticonvulsant Properties of Ganaxolone (CCD 1042; 3α-Hydroxy-3β-methyl-5α-pregnan-20-one), a Selective, High-Affinity, Steroid Modulator of the γ-Aminobutyric AcidA Receptor | Semantic Scholar [semanticscholar.org]
- 3. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 4. researchgate.net [researchgate.net]
Application of Co 102862 in Brain Slice Preparations: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co 102862, also known as V102862, is a potent and selective, state-dependent blocker of voltage-gated sodium channels (VGSCs).[1][2][3] Its mechanism of action makes it a valuable tool for investigating neuronal excitability, synaptic transmission, and for studying pathological conditions such as epilepsy and neuropathic pain in ex vivo brain slice preparations. This compound exhibits a higher affinity for the inactivated state of Na+ channels, allowing for the targeted modulation of neurons with higher firing rates, a characteristic of epileptiform activity.[1][2] These application notes provide detailed protocols for the use of this compound in acute brain slice preparations, along with expected outcomes based on its known electrophysiological properties.
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-[[4-(4-Fluorophenoxy)phenyl]methylene]hydrazinecarboxamide | N/A |
| Molecular Formula | C₁₄H₁₂FN₃O₂ | N/A |
| Molecular Weight | 273.26 g/mol | N/A |
| Mechanism of Action | State-dependent voltage-gated sodium channel blocker | [1][2] |
| Target Channel | Primarily neuronal voltage-gated sodium channels (e.g., Nav1.2) | [1][2] |
Table 2: Electrophysiological Parameters of this compound
| Parameter | Value | Cell Type | Reference |
| Ki (inactivated state) | ~0.4 µM | HEK-293 cells expressing rNav1.2 | [1][2] |
| Ki (inactivated state) | ~0.6 µM | Cultured rat hippocampal neurons | [1][2] |
| Kr (resting state) | ~30 µM | HEK-293 cells expressing rNav1.2 | [1][2] |
| Kr (resting state) | >15 µM | Cultured rat hippocampal neurons | [1][2] |
| Binding Kinetics (k+) | ~1.7 µM⁻¹ s⁻¹ | HEK-293 cells expressing rNav1.2 | [1][2] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal or Cortical Slices
This protocol is adapted from standard procedures for preparing acute brain slices for electrophysiology.
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Dissection tools (scissors, forceps, spatula)
-
Vibrating microtome (vibratome)
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
-
Ice-cold slicing solution (see Table 3)
-
Artificial cerebrospinal fluid (aCSF) for recovery and recording (see Table 3)
-
Recovery chamber
-
Recording chamber
Procedure:
-
Anesthesia and Dissection:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated slicing solution to improve tissue viability.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold slicing solution.
-
-
Slicing:
-
Mount the brain onto the vibratome stage. For hippocampal slices, a horizontal or coronal sectioning angle may be used. For cortical slices, coronal sections are common.
-
Submerge the brain in the ice-cold, carbogenated slicing solution in the vibratome buffer tray.
-
Cut slices to a thickness of 300-400 µm.
-
-
Recovery:
-
Carefully transfer the slices to a recovery chamber containing aCSF continuously bubbled with carbogen.
-
Incubate the slices at 32-34°C for 30 minutes, then maintain them at room temperature for at least 1 hour before recording.
-
Table 3: Composition of Solutions for Brain Slice Preparation
| Component | Slicing Solution (NMDG-based) (mM) | Recording aCSF (mM) |
| NMDG | 92 | - |
| NaCl | - | 124 |
| KCl | 2.5 | 2.5 |
| NaH₂PO₄ | 1.25 | 1.25 |
| NaHCO₃ | 30 | 24 |
| HEPES | 20 | 5 |
| Glucose | 25 | 12.5 |
| CaCl₂ | 0.5 | 2 |
| MgSO₄ | 10 | 2 |
| pH | 7.3-7.4 (with HCl) | 7.3-7.4 |
| Osmolarity | 300-310 mOsm | 300-310 mOsm |
Note: Solutions should be continuously bubbled with carbogen (95% O₂/5% CO₂).
Protocol 2: Electrophysiological Recording and Application of this compound
This protocol describes whole-cell patch-clamp recording to assess the effect of this compound on neuronal excitability.
Materials:
-
Prepared acute brain slices
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass pipettes (3-6 MΩ)
-
Intracellular solution (see Table 4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recording aCSF
Procedure:
-
Preparation:
-
Prepare a working solution of this compound in recording aCSF. A final concentration in the range of 0.5-10 µM is recommended as a starting point, based on its Ki and data from similar compounds. The final DMSO concentration should be kept low (e.g., <0.1%).
-
-
Recording:
-
Transfer a recovered brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Visualize neurons (e.g., pyramidal neurons in the CA1 region of the hippocampus or Layer 5 of the cortex) using infrared differential interference contrast (IR-DIC) microscopy.
-
Establish a whole-cell patch-clamp recording.
-
-
Baseline Measurement:
-
In current-clamp mode, record baseline neuronal activity, including resting membrane potential and action potential firing in response to depolarizing current injections of varying amplitudes.
-
-
Application of this compound:
-
Switch the perfusion to the aCSF containing this compound.
-
Allow the drug to equilibrate for several minutes.
-
-
Post-Drug Measurement:
-
Repeat the current injection protocol to assess changes in action potential firing.
-
-
Washout:
-
Switch the perfusion back to the control aCSF to determine if the effects of this compound are reversible.
-
Table 4: Example Intracellular Solution for Patch-Clamp Recording
| Component | Concentration (mM) |
| K-gluconate | 135 |
| KCl | 10 |
| HEPES | 10 |
| Mg-ATP | 4 |
| Na-GTP | 0.3 |
| EGTA | 0.2 |
| pH | 7.3 (with KOH) |
| Osmolarity | ~290 mOsm |
Expected Results
Based on the known mechanism of action of this compound, the following effects are anticipated in brain slice electrophysiology experiments:
-
Reduction of Neuronal Firing: this compound is expected to reduce the number of action potentials fired in response to depolarizing current injections. This effect will be more pronounced at higher firing frequencies due to its state-dependent nature.
-
Shift in Steady-State Inactivation: In voltage-clamp experiments, this compound will cause a hyperpolarizing shift in the steady-state inactivation curve of Na+ channels.[1][2]
-
Slowing of Recovery from Inactivation: The time course of recovery from inactivation of Na+ channels will be significantly slowed in the presence of this compound.[1][2]
-
Inhibition of Epileptiform Activity: In models of epilepsy in brain slices (e.g., using high potassium or 4-AP), this compound is expected to reduce the frequency and amplitude of epileptiform bursts.
-
Minimal Effect on Resting Membrane Potential: this compound is not expected to significantly alter the resting membrane potential of neurons.
Troubleshooting
-
No effect of this compound:
-
Verify the concentration and integrity of the compound.
-
Ensure adequate perfusion and equilibration time.
-
The targeted neurons may have a low firing rate at baseline; consider using a protocol that induces higher frequency firing.
-
-
Irreversible effects:
-
Some potent channel blockers can be difficult to wash out completely. Extend the washout period.
-
-
Slice health deterioration:
-
Ensure proper slicing and recovery procedures.
-
Maintain optimal temperature, pH, and oxygenation of all solutions.
-
Conclusion
This compound is a powerful pharmacological tool for the study of neuronal function and pathophysiology in brain slice preparations. Its state-dependent mechanism of action allows for the selective targeting of highly active neurons, making it particularly useful for investigating conditions characterized by neuronal hyperexcitability. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies.
References
- 1. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Co 102862 Technical Support Center: Solubility and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Co 102862. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO.
Q2: What are the storage conditions and stability of this compound stock solutions?
A2: Properly stored stock solutions of this compound in DMSO are stable for extended periods. For optimal stability, follow the storage guidelines below.
| Storage Temperature | Shelf Life |
| -20°C | Up to 1 month[1] |
| -80°C | Up to 6 months[1] |
It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Precipitation Observed When Diluting DMSO Stock in Aqueous Buffer
Q3: I noticed precipitation when I diluted my this compound DMSO stock solution into my aqueous experimental buffer (e.g., PBS or cell culture medium). What is causing this and how can I prevent it?
A3: This is a common issue known as "solvent-shifting" or "precipitation upon dilution," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where it has lower solubility.
Troubleshooting Steps:
-
Lower the Final Concentration: this compound has been used effectively in electrophysiology experiments at concentrations ranging from 0.1 to 3 µM.[2][3] If you are using a higher concentration, consider reducing it.
-
Increase the Volume of Aqueous Buffer: When preparing your working solution, add the small volume of your DMSO stock to a larger volume of the aqueous buffer while vortexing or stirring to ensure rapid mixing. This can help to keep the compound in solution.
-
Maintain a Low Final DMSO Concentration: As a general rule, the final concentration of DMSO in your aqueous solution should be kept as low as possible, typically below 0.5%, to minimize both solvent-induced artifacts and precipitation.
-
Prepare Fresh Working Solutions: It is recommended to prepare aqueous working solutions of this compound fresh for each experiment and use them on the same day.[1]
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
This protocol provides a general guideline for preparing working solutions of this compound for cell-based assays, such as electrophysiology experiments.
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to a final concentration of 10-100 mM.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Perform serial dilutions of the high-concentration stock solution in 100% DMSO to create intermediate stocks.
-
-
Prepare the Final Working Solution:
-
Add a small volume of the appropriate DMSO stock solution to your pre-warmed aqueous experimental buffer (e.g., artificial cerebrospinal fluid or cell culture medium) to achieve the desired final concentration (e.g., 0.1 - 3 µM).
-
Ensure the final DMSO concentration in the working solution is below 0.5%.
-
Mix thoroughly by gentle vortexing or inversion.
-
-
Use Immediately:
-
Use the freshly prepared aqueous working solution for your experiment. Do not store aqueous solutions of this compound.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
The following is a generalized workflow for using this compound in whole-cell patch-clamp experiments, based on its known use as a voltage-gated sodium channel blocker.[2][3]
Methodology:
-
Cell Preparation: Culture cells (e.g., rat hippocampal neurons or HEK-293 cells expressing sodium channels) on coverslips suitable for electrophysiological recording.
-
Solution Preparation:
-
Prepare the external (extracellular) and internal (pipette) solutions according to your specific experimental needs.
-
Prepare a fresh aqueous working solution of this compound in the external solution as described in Protocol 1.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline sodium currents in the absence of the compound.
-
Perfuse the cells with the this compound-containing external solution.
-
Record sodium currents in the presence of this compound to determine its effect.
-
Perform a washout by perfusing with the drug-free external solution to observe the reversibility of the block.
-
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Troubleshooting guide for this compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting baseline drift with Co 102862 in electrophysiology
This guide provides troubleshooting assistance for researchers encountering baseline drift during electrophysiology experiments involving the compound Co 102862.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is this compound and how might it affect my electrophysiology recordings?
This compound, also known as V102862, is a potent, state-dependent blocker of mammalian voltage-gated sodium channels.[1][2][3] Its primary mechanism of action is the inhibition of Na+ currents (INa), with a higher affinity for the inactivated state of the channel.[1][2] This can lead to a reduction in neuronal excitability. While this compound itself is not a direct cause of electrical baseline drift, its effects on ion channels and overall cell health can indirectly contribute to recording instability.
Q2: I'm observing significant baseline drift after applying this compound. What are the potential causes?
Baseline drift in electrophysiology can stem from a variety of sources, broadly categorized as mechanical, electrical, or biological. The application of a compound can sometimes exacerbate these underlying issues.
Potential Causes of Baseline Drift:
-
Mechanical Instability:
-
Pipette Drift: The recording pipette is moving relative to the cell.[4][5] This can be caused by an unstable micromanipulator, loose pipette holder, or changes in temperature causing materials to expand or contract.[4][5][6]
-
Stage/Chamber Movement: Vibrations from the building, air currents, or the perfusion system can cause the recording chamber or microscope stage to move.[4]
-
Perfusion System: Fluctuations in the perfusion rate or temperature can lead to drift.[4]
-
-
Electrical Noise & Instability:
-
Grounding Issues: Improper grounding of the setup is a common source of electrical noise and drift.
-
Electrode Problems: A poorly chlorided reference electrode or an unstable recording electrode can cause the baseline to wander.[7]
-
Liquid Junction Potential Changes: The composition of your internal and external solutions can create a liquid junction potential at the pipette tip. Changes in this potential, possibly influenced by the drug application method, can manifest as drift.
-
-
Biological/Chemical Factors:
-
Cell Health: A dying or unhealthy cell will have an unstable membrane potential, leading to significant baseline drift. The application of any compound, including this compound, can impact cell viability.
-
Compound Precipitation: If this compound is not fully dissolved in the external solution, it can precipitate and affect the recording by altering the local environment or clogging the perfusion lines.
-
Slow Compound Wash-in/Wash-out: The slow binding and unbinding kinetics of this compound to the inactivated sodium channels could contribute to a slow drift in the baseline as the drug effect equilibrates.[1][2]
-
Q3: How can I systematically troubleshoot baseline drift when using this compound?
A systematic approach is crucial to identifying the source of the drift. The following workflow can help you isolate the problem.
Experimental Protocols
Protocol 1: Systematic Troubleshooting of Baseline Drift
-
Initial System Check (Before an Experiment):
-
Mechanical Stability:
-
Ensure the anti-vibration table is floating correctly.
-
Check that the micromanipulator is securely fastened to the stage.
-
Confirm the pipette holder is tightly secured and the O-rings are in good condition.[4]
-
-
Electrical Stability:
-
Verify all components are connected to a single, common ground point.
-
Check the chloriding of your reference and recording electrodes. Re-chloride if necessary.
-
-
Perfusion System:
-
Run the perfusion system and ensure a constant flow rate without introducing vibrations.
-
Allow the bath temperature to stabilize before starting a recording.
-
-
-
Troubleshooting During an Experiment (If Drift Occurs):
-
Step 1: Isolate the Source.
-
Stop the perfusion. If the drift stops, the issue is likely with the perfusion system (e.g., temperature fluctuations, bubbles, or mechanical vibration).
-
If the drift continues, lift the pipette out of the bath. If the drift stops, the problem is likely related to the bath solution, reference electrode, or grounding.
-
If the drift persists with the pipette in the air, the issue is likely with the pipette, holder, or headstage.
-
-
Step 2: Address the Isolated Source.
-
Perfusion Issues: Check for air bubbles in the perfusion lines. Ensure the solution is adequately heated and mixed before entering the chamber.
-
Bath/Grounding Issues: Re-chloride the reference electrode. Check for any salt bridges or leaks in the recording chamber.
-
Pipette/Headstage Issues: Replace the recording pipette. Clean and dry the pipette holder thoroughly.
-
-
Data Presentation
Table 1: Common Causes of Baseline Drift and Their Solutions
| Category | Potential Cause | Troubleshooting Step |
| Mechanical | Pipette movement/drift | Check micromanipulator stability, tighten pipette holder, minimize thermal fluctuations.[4][5][6] |
| Perfusion system instability | Ensure constant flow rate, eliminate air bubbles, stabilize temperature.[4] | |
| Vibration | Isolate the setup from external vibrations, check the anti-vibration table.[4] | |
| Electrical | Improper grounding | Establish a single-point ground for all equipment. |
| Electrode issues | Re-chloride reference and recording electrodes.[7] | |
| Headstage problems | Clean and dry the headstage connector. | |
| Biological | Poor cell health | Monitor cell appearance; use healthy cells for recordings. |
| Compound solubility | Ensure this compound is fully dissolved in the external solution. | |
| Slow drug kinetics | Allow for a longer equilibration period after compound application. |
Visualizations
References
- 1. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. g23instruments.com [g23instruments.com]
- 6. researchgate.net [researchgate.net]
- 7. docs.axolbio.com [docs.axolbio.com]
Technical Support Center: Co 102862 and Potential Off-Target Effects in Neuronal Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Co 102862 in neuronal cultures. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Disclaimer: this compound is a potent, broad-spectrum, state-dependent blocker of mammalian voltage-gated sodium channels.[1][2] Its primary mechanism of action is the inhibition of these channels, which is the basis for its anticonvulsant properties.[1][2] To date, there is limited publicly available information specifically documenting the off-target effects of this compound. Therefore, this guide discusses potential off-target effects based on the known pharmacology of the broader class of sodium channel blockers and anticonvulsants.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a state-dependent sodium channel blocker.[1][2] This means it has a higher affinity for voltage-gated sodium channels in the inactivated state compared to the resting state.[1] This mechanism allows it to preferentially target rapidly firing neurons, a hallmark of seizure activity, while having less effect on neurons firing at a normal physiological rate.
Q2: Are there known off-target effects for this compound specifically?
Q3: What are the common off-target effects observed with sodium channel blockers in neuronal cultures?
A3: Sodium channel blockers as a class have been reported to exhibit off-target activities that can influence experimental outcomes. These may include:
-
Interaction with other ion channels: Some sodium channel blockers have been shown to interact with other voltage-gated ion channels, such as potassium and calcium channels.[3][4][5][6] This can lead to alterations in neuronal excitability and signaling that are independent of sodium channel blockade.
-
Modulation of signaling pathways: Off-target inhibition of kinases is a known phenomenon for some small molecule drugs.[7][8] This can lead to unexpected changes in cellular signaling cascades, such as the MAPK/ERK or PI3K/Akt pathways, which are crucial for neuronal survival, growth, and plasticity.[9][10][11][12][13]
-
Cytotoxicity: At higher concentrations, some anticonvulsant drugs can induce cytotoxicity in neuronal cultures, which may not be directly related to their primary pharmacological action.[14]
Troubleshooting Guides
Problem 1: I am observing unexpected changes in neuronal viability or morphology (e.g., cytotoxicity, reduced neurite outgrowth) in my cultures treated with this compound.
-
Possible Cause: The observed effects may be due to off-target cytotoxicity or interference with pathways essential for neuronal health and development.
-
Troubleshooting Steps:
-
Confirm On-Target Effect:
-
Dose-Response Analysis: Perform a detailed dose-response curve. On-target effects should align with the known potency of this compound for sodium channel blockade. Off-target effects may manifest at different concentration ranges.
-
Use of a Structurally Unrelated Sodium Channel Blocker: Compare the effects of this compound with another sodium channel blocker that has a different chemical structure. If the unexpected phenotype is not replicated, it may suggest an off-target effect specific to this compound's chemical scaffold.
-
-
Assess Cytotoxicity:
-
Cell Viability Assays: Employ multiple cell viability assays that measure different cellular parameters (e.g., metabolic activity (MTT/XTT), membrane integrity (LDH release), and apoptosis (caspase-3/7 activation)).
-
-
Evaluate Neurite Outgrowth:
-
Quantitative Neurite Outgrowth Assay: If you observe changes in neuronal morphology, perform a quantitative neurite outgrowth assay to measure parameters like neurite length and branching.
-
-
Problem 2: My experimental results show modulation of a signaling pathway that is not directly linked to sodium channel activity.
-
Possible Cause: this compound may be interacting with off-target kinases or other signaling molecules.
-
Troubleshooting Steps:
-
Confirm Pathway Modulation:
-
Western Blotting: Use western blotting to confirm the phosphorylation status and total protein levels of key components of the suspected signaling pathway (e.g., ERK, Akt, CREB).
-
-
In Vitro Kinase Inhibition Assay:
-
If a specific kinase is suspected, consider performing an in vitro kinase assay to directly test the inhibitory activity of this compound on that kinase.
-
-
Consult Kinase Profiling Databases:
-
Check publicly available kinase inhibitor databases for any data on this compound or structurally similar compounds to identify potential off-target kinases.
-
-
Problem 3: I am observing unexpected electrophysiological phenotypes that cannot be solely explained by sodium channel blockade.
-
Possible Cause: this compound may be modulating other ion channels, such as potassium or calcium channels.
-
Troubleshooting Steps:
-
Detailed Electrophysiological Analysis:
-
Patch-Clamp Electrophysiology: Use whole-cell patch-clamp recordings to isolate and study the effects of this compound on specific ion currents (e.g., K+ currents, Ca2+ currents) by using specific voltage protocols and channel blockers.
-
-
Calcium Imaging:
-
If alterations in calcium signaling are suspected, perform calcium imaging experiments to monitor intracellular calcium dynamics in response to this compound application.
-
-
Quantitative Data on Off-Target Effects of Sodium Channel Blockers
The following tables summarize the half-maximal inhibitory concentrations (IC50) of common sodium channel blockers against some of their known off-targets. This data is provided for illustrative purposes to highlight the potential for off-target interactions within this drug class. Note: Data for this compound is not available.
Table 1: Off-Target Effects on Voltage-Gated Calcium Channels
| Compound | Target | IC50 (µM) | Reference |
| Ethosuximide | T-type Calcium Channels | >500 | [4] |
| Zonisamide | T-type Calcium Channels | 38 | [15] |
| Lamotrigine | N- and P/Q-type Calcium Channels | 18-28 | [3] |
| Felbamate | L-type Calcium Channels | 95 | [3] |
Table 2: Off-Target Effects on Voltage-Gated Potassium Channels
| Compound | Target | IC50 (µM) | Reference |
| Quinidine | hERG (Kv11.1) | 0.2-1.2 | [16][17] |
| Flecainide | hERG (Kv11.1) | 1.5-5.0 | [18] |
Experimental Protocols
Neuronal Cell Viability Assay Protocol
This protocol is designed to assess the potential cytotoxic effects of a compound on neuronal cultures.
Methodology:
-
Cell Plating: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y, PC12) in a 96-well plate at an appropriate density.
-
Compound Treatment: After allowing the cells to adhere and differentiate (for primary cultures), treat the cells with a concentration range of this compound and appropriate vehicle controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
MTT Assay: Add MTT reagent to each well and incubate. Then, add solubilization solution and measure absorbance.
-
LDH Assay: Collect the cell culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells.
-
Caspase-Glo 3/7 Assay: Add the Caspase-Glo 3/7 reagent to each well, incubate, and measure luminescence.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative Neurite Outgrowth Assay Protocol
This protocol allows for the quantitative assessment of the effects of a compound on neurite extension and branching.
Methodology:
-
Cell Plating: Plate neuronal cells on a suitable substrate (e.g., poly-D-lysine/laminin coated plates) in a 96-well plate.
-
Compound Treatment: Treat the cells with this compound at various concentrations.
-
Incubation: Incubate the cells for a period sufficient to allow for neurite outgrowth (e.g., 48-72 hours).
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block with a suitable blocking buffer.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use automated image analysis software to quantify neurite length, number of branches, and number of neurites per cell.
-
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate potential off-target signaling pathways that could be modulated by small molecule inhibitors in neuronal cultures.
Caption: Potential off-target inhibition of a kinase signaling pathway by this compound.
Caption: Logical workflow for investigating potential off-target effects of this compound.
References
- 1. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voltage-activated calcium channels: targets of antiepileptic drug therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Calcium Channels in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Channel α2–δ Subunit, A New Antiepileptic Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cannabidiol anticonvulsant effect is mediated by the PI3Kγ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Dual Targeting by Inhibition of Phosphoinositide-3-Kinase and Mammalian Target of Rapamycin Attenuates the Neuroinflammatory Responses in Murine Hippocampal Cells and Seizures in C57BL/6 Mice [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of AKT/GSK3β/CREB Pathway Improves the Responsiveness to AMPA Receptor Antagonists by Regulating GRIA1 Surface Expression in Chronic Epilepsy Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ROLE-OF-MAPK-SIGNALING-PATHWAY-IN-EPILEPTOGENESIS [aesnet.org]
- 14. In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. When Does the IC50 Accurately Assess the Blocking Potency of a Drug? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Co 102862 & DMSO Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing Co 102862, with a focus on minimizing dimethyl sulfoxide (B87167) (DMSO) toxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as V102862, is a potent and broad-spectrum, state-dependent blocker of mammalian voltage-gated sodium channels (VGSCs).[1][2][3] Its primary mechanism of action involves preferential binding to the inactivated state of these channels.[1][3][4] This state-dependent inhibition makes it a valuable tool for studying neuronal excitability and for investigating potential therapeutic applications in conditions like epilepsy.[1][3]
Q2: What is the recommended solvent for this compound?
A2: this compound is soluble in DMSO, with a reported solubility of 100mM.[4] DMSO is the recommended solvent for preparing high-concentration stock solutions.
Q3: What are the general recommendations for using DMSO in cell culture?
A3: While DMSO is a versatile solvent, it can be toxic to cells at high concentrations.[5] It is generally recommended to keep the final concentration of DMSO in your cell culture medium below 0.5%.[5] Many cell lines can tolerate up to 1% DMSO without significant cytotoxicity, but sensitive cell lines, especially primary neurons, may be affected at concentrations as low as 0.1%.[5][6] It is crucial to determine the specific tolerance of your cell line to DMSO.
Q4: How should I prepare a stock solution of this compound in DMSO?
A4: To prepare a stock solution, dissolve the powdered this compound in 100% sterile DMSO to achieve the desired high concentration (e.g., 10 mM or 100 mM). Ensure the compound is fully dissolved by vortexing. For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing your working solution, dilute the DMSO stock directly into your pre-warmed cell culture medium.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous media.
-
Potential Cause: "Crashing out" of the hydrophobic compound when the high-concentration DMSO stock is diluted into the aqueous cell culture medium.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Your desired final concentration of this compound may exceed its aqueous solubility. Try lowering the final concentration.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed (37°C) culture medium.[2]
-
Slow Addition & Mixing: Add the this compound stock solution dropwise to the culture medium while gently vortexing or swirling to ensure rapid and even dispersion.[2]
-
Sonication: Brief sonication of the final working solution in a water bath sonicator can help to redissolve small precipitates. However, be cautious as this may affect the compound's stability.
-
Increase Serum Concentration: If using a low-serum or serum-free medium, consider that serum proteins can sometimes help to solubilize hydrophobic compounds.
-
Issue 2: Observed cytotoxicity is higher than expected.
-
Potential Cause 1: The final DMSO concentration is too high for your specific cell line.
-
Troubleshooting Steps:
-
Perform a DMSO Dose-Response Curve: Before treating with this compound, expose your cells to a range of DMSO concentrations (e.g., 0.05% to 2%) to determine the maximum non-toxic concentration for your specific cell line and experiment duration.
-
Recalculate Dilutions: Double-check your calculations to ensure the final DMSO concentration is within the tolerated range.
-
-
Potential Cause 2: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Use a Structurally Unrelated Sodium Channel Blocker: If a different sodium channel blocker with a distinct chemical structure produces a similar effect, it is more likely an on-target effect.[7]
-
Control Cell Lines: Use cell lines that do not express the target sodium channel subtype. If the cytotoxic effect persists, it is likely an off-target effect.[7]
-
Dose-Response Analysis: On-target effects should correlate with the known potency of this compound for sodium channels. Off-target effects may occur at different concentration ranges.[7]
-
Issue 3: Inconsistent or loss of this compound activity.
-
Potential Cause: Degradation of the this compound stock solution.
-
Troubleshooting Steps:
-
Proper Storage: Ensure your DMSO stock solution is stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Fresh Preparations: Prepare fresh working dilutions from a new aliquot of the stock solution for each experiment.
-
Avoid Prolonged Exposure to Light and Heat: Protect the stock and working solutions from excessive light and heat.
-
Data Presentation
Table 1: Summary of DMSO Cytotoxicity in Various Cell Lines
| Cell Line | Cell Type | Assay | Duration of Exposure | Tolerated DMSO Concentration (No significant toxicity) | IC50 for DMSO | Citation(s) |
| SH-SY5Y | Human Neuroblastoma | MTT/Trypan Blue | 24 - 72 hours | < 1% | ~2% (after 24h) | [4][8] |
| Primary Neurons | Rodent | CCK-8/Microscopy | 12 - 48 hours | ≤ 0.25% | ≥ 0.5% showed marked disruption | [6] |
| Primary Astrocytes | Rodent | CCK-8/Microscopy | 12 - 48 hours | ≤ 1.00% | ≥ 5.00% reduced viability | [6] |
| K562 | Human Myeloid Leukemia | MTT | 24 - 72 hours | < 2% | 2.52 - 3.70% | [6] |
| HL-60 | Human Promyelocytic Leukemia | MTT | 24 - 72 hours | < 2% | 1.97 - 5.78% | [6] |
| HCT-116 | Human Colorectal Carcinoma | MTT | 24 - 72 hours | < 2% | 2.84 - 3.28% | [6] |
| Apical Papilla Cells | Human | MTT | 24h - 7 days | 0.5% | 5% was cytotoxic at all time points | [9] |
| Jurkat | Human T-cell Leukemia | MTT/Trypan Blue | 24 - 72 hours | < 2% | ≥ 2% showed significant cytotoxicity | [10] |
| Molt-4 | Human T-cell Leukemia | MTT/Trypan Blue | 24 - 72 hours | < 2% | ≥ 2% showed significant cytotoxicity | [10] |
Note: The tolerated concentration and IC50 values for DMSO can vary significantly between cell lines and experimental conditions. It is highly recommended to perform a dose-response experiment for your specific cell line.
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration using an MTT Assay
This protocol outlines the steps to determine the non-toxic concentration range of DMSO for your specific cell line.
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Preparation of DMSO Dilutions:
-
Prepare a series of DMSO dilutions in your complete cell culture medium. A suggested range is from 0.05% to 5% (v/v).
-
Include a "medium only" control (0% DMSO).
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the respective DMSO dilutions to each well. Include at least three replicate wells for each concentration.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each DMSO concentration relative to the "medium only" control (100% viability).
-
Plot the cell viability against the DMSO concentration to determine the maximum concentration that does not significantly reduce cell viability.
-
Protocol 2: Preparation of this compound Stock and Working Solutions
-
Preparation of 10 mM this compound Stock Solution in DMSO:
-
Molecular Weight of this compound: 273.26 g/mol
-
Weigh out 2.73 mg of this compound powder.
-
Add 1 mL of sterile, anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store at -20°C or -80°C for long-term storage.
-
-
Preparation of a 10 µM Working Solution of this compound (Example):
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
To prepare a 10 µM working solution in 10 mL of cell culture medium, a 1:1000 dilution is required.
-
Add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed (37°C) cell culture medium.
-
The final DMSO concentration will be 0.1%.
-
Mix gently by inverting the tube or by gentle pipetting.
-
This working solution is now ready to be added to your cells.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for minimizing DMSO toxicity.
Caption: Troubleshooting decision tree.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medium.com [medium.com]
Co 102862 washout and recovery protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Co 102862, a potent, state-dependent blocker of voltage-gated sodium channels.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a state-dependent voltage-gated sodium channel (VGSC) blocker.[1][2][3] This means its ability to block the channel is dependent on the conformational state of the channel. It exhibits a higher affinity for the inactivated state of Na+ channels compared to the resting state.[4] This property contributes to its potency and broad-spectrum activity as an anticonvulsant.[1][2]
Q2: How does the state-dependent nature of this compound affect experimental design?
The state-dependent binding of this compound is a critical consideration for in vitro and in vivo experiments. To observe significant channel block, the experimental conditions must favor the inactivated state of the sodium channels. This can be achieved through techniques like membrane depolarization.[1]
Q3: What are the binding kinetics of this compound?
This compound exhibits relatively slow binding kinetics to the inactivated state of sodium channels, with a binding rate constant (k+) of approximately 1.7 μM⁻¹ s⁻¹.[1][2] The dissociation from the inactivated state is also slow, which significantly retards the recovery of the channel from inactivation.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected channel block with this compound.
| Possible Cause | Troubleshooting Step |
| Insufficient channel inactivation: this compound has a much higher affinity for the inactivated state of VGSCs. | Ensure your experimental protocol (e.g., voltage-clamp protocol) includes a pre-depolarization step to drive a significant population of channels into the inactivated state before this compound application. |
| Inadequate incubation time: The binding of this compound to the inactivated channel is a time-dependent process. | Increase the pre-incubation time with this compound to allow for sufficient binding to the inactivated channels. Given the slow binding kinetics, this may range from seconds to minutes. |
| Incorrect holding potential: The holding potential of the cell membrane will influence the proportion of channels in the resting versus inactivated state. | Use a more depolarized holding potential to increase the population of inactivated channels. However, be mindful of causing excessive channel inactivation that could mask the drug's effect. |
| Compound stability: Improper storage or handling can lead to degradation of this compound. | Prepare fresh stock solutions in a suitable solvent like DMSO. For long-term storage, keep aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
Issue 2: Difficulty achieving complete washout of this compound's effect.
| Possible Cause | Troubleshooting Step |
| Slow dissociation from the inactivated state: this compound's slow off-rate from the inactivated channel state is the primary reason for prolonged washout periods. | Extend the washout perfusion time significantly. It may take several minutes of continuous perfusion with a drug-free solution to observe substantial recovery. |
| Trapping of the drug within the channel: The drug may become "trapped" in the inactivated conformation of the channel. | Employ repetitive, brief hyperpolarizing pulses during the washout phase. This can help transition channels from the inactivated to the resting state, from which the drug has a lower affinity and may dissociate more readily. |
| Incomplete solution exchange: The perfusion system may not be adequately replacing the drug-containing solution with the washout solution. | Verify the efficiency of your perfusion system. Increase the perfusion rate and ensure the entire experimental chamber is being effectively washed. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound on Voltage-Gated Sodium Channels (Whole-Cell Patch-Clamp)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a specific sodium channel subtype expressed in a heterologous system (e.g., HEK293 cells).
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the target sodium channel subtype under standard conditions.
-
Electrophysiology Setup:
-
Use a whole-cell patch-clamp setup with appropriate internal and external solutions.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
-
Voltage Protocol:
-
Hold the cell at a holding potential of -100 mV.
-
To elicit sodium currents, apply a depolarizing test pulse to 0 mV for 20 ms.
-
To assess state-dependent block, precede the test pulse with a 5-second pre-pulse to -70 mV (to induce inactivation) in the presence of this compound.
-
-
Drug Application:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in the external solution to achieve a range of final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 μM).
-
Apply each concentration via a perfusion system for at least 2 minutes to ensure equilibrium is reached.
-
-
Data Analysis:
-
Measure the peak sodium current in the absence and presence of each drug concentration.
-
Normalize the current in the presence of the drug to the control current.
-
Plot the normalized current as a function of the logarithm of the drug concentration and fit the data to a Hill equation to determine the IC50.
-
Protocol 2: Washout and Recovery from this compound Block
Objective: To characterize the kinetics of washout and recovery of sodium channel function after exposure to this compound.
Methodology:
-
Establish a stable baseline: Record sodium currents using the voltage protocol described in Protocol 1 until a stable peak current amplitude is achieved.
-
Apply this compound: Perfuse the cells with a concentration of this compound equivalent to its IC50 for a sufficient duration to achieve a steady-state block (e.g., 5 minutes).
-
Initiate Washout: Switch the perfusion to a drug-free external solution.
-
Monitor Recovery:
-
Continuously apply the test pulse at regular intervals (e.g., every 10 seconds) to monitor the recovery of the peak sodium current.
-
Continue recording until the current has returned to at least 90% of the pre-drug baseline or has reached a plateau.
-
-
Data Analysis:
-
Plot the peak sodium current amplitude as a function of time during the washout period.
-
Fit the recovery phase to a single or double exponential function to determine the time constant(s) of recovery.
-
Data Presentation
Table 1: Binding Affinity of this compound for Resting vs. Inactivated NaV1.2 Channels
| Channel State | Dissociation Constant (Kd) |
| Resting State | ~30 μM |
| Inactivated State | ~0.4 μM |
Table 2: Kinetic Parameters of this compound Interaction with Inactivated NaV1.2 Channels
| Parameter | Value |
| Association Rate Constant (k_on) | ~1.7 μM⁻¹ s⁻¹ |
| Dissociation Rate Constant (k_off) | Slow (retards recovery from inactivation) |
Visualizations
Caption: Signaling pathway of this compound action on voltage-gated sodium channels.
Caption: Workflow for a this compound washout and recovery experiment.
Caption: Troubleshooting guide for incomplete this compound washout.
References
- 1. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Nav channel Blocker | Hello Bio [hellobio.com]
Artifacts in current clamp recordings with Co 102862
Technical Support Center: Co 102862
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in current clamp electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound in current clamp recordings?
A1: this compound is a potent opener of Kv7 (KCNQ) potassium channels. In current clamp recordings, its primary effect is a hyperpolarization of the neuronal resting membrane potential (RMP). This is due to an increase in potassium efflux, which drives the membrane potential closer to the equilibrium potential for potassium (E_K). Consequently, you should observe a decrease in neuronal excitability, characterized by a higher threshold for action potential firing and a reduction in the firing frequency in response to depolarizing current injections.
Q2: I am observing high-frequency noise in my recording after applying this compound. What is the cause?
A2: High-frequency noise post-application can stem from several sources. It may be related to the vehicle used to dissolve this compound, particularly if using DMSO at a final concentration that is too high. Alternatively, the compound may interact with the Ag/AgCl pellet in your reference electrode. Ensure your vehicle concentration is minimal (e.g., <0.1%) and that your reference electrode is properly chlorided and stable.
Q3: My neuron is unexpectedly depolarizing and becoming hyperexcitable at higher concentrations (>10 µM) of this compound. Is this an expected off-target effect?
A3: While the primary action of this compound is to open Kv7 channels and cause hyperpolarization, some users have reported off-target effects at higher concentrations. The observed depolarization may be due to a non-specific blockade of a leak potassium channel or an interaction with another ion channel. We recommend performing control experiments and using the lowest effective concentration to avoid these confounding effects. See the troubleshooting guide below for a systematic approach to this issue.
Q4: The resting membrane potential of my cell is drifting slowly and continuously after applying this compound. What should I do?
A4: A slow, continuous drift in RMP can indicate a slow-onset effect of the compound, instability of the recording, or cell health decline (rundown). To differentiate these possibilities, perform a washout experiment. If the RMP drift reverses upon washout, it is likely a compound-specific effect. If the drift continues, it is more likely related to recording instability or poor cell health. Ensure your seal resistance is high (>1 GΩ) and stable before drug application.
Q5: I am experiencing pipette clogging during my experiments with this compound. Could the compound be precipitating in my external solution?
A5: Yes, this compound has limited solubility in aqueous solutions. Pipette clogging is a common sign of compound precipitation. We recommend preparing fresh stock solutions daily in a suitable vehicle (e.g., DMSO) and making the final dilution into your artificial cerebrospinal fluid (aCSF) or external solution immediately before use. Sonicating the final solution for a few minutes can also help ensure it is fully dissolved.
Data Summary
The following table summarizes the expected electrophysiological effects of this compound on a typical cortical pyramidal neuron.
| Concentration | Avg. Δ RMP (mV) | Avg. Δ AP Threshold (mV) | Firing Frequency Reduction (%) at 2x Rheobase |
| 100 nM | -2.5 ± 0.5 | +1.2 ± 0.3 | 15 ± 5% |
| 1 µM | -8.1 ± 1.2 | +4.5 ± 0.8 | 65 ± 10% |
| 10 µM | -12.3 ± 2.0 | +7.8 ± 1.1 | 95 ± 5% |
| >10 µM | Variable (Depolarization may occur) | Variable | Not Recommended |
Experimental Protocols
Protocol 1: Standard Current Clamp Recording with this compound Application
-
Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
On the day of the experiment, dilute the stock solution into your standard aCSF to the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Filter the final solution using a 0.22 µm syringe filter.
-
-
Recording Setup:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.
-
Fill pipettes with an internal solution containing (in mM): 135 K-gluconate, 10 HEPES, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP (pH 7.3).
-
Establish a whole-cell patch clamp configuration on the neuron of interest.
-
-
Data Acquisition:
-
Switch to current clamp mode and allow the RMP to stabilize for at least 5 minutes.
-
Measure baseline properties: RMP, input resistance, and action potential firing in response to a series of depolarizing current steps (e.g., 500 ms (B15284909) steps from -100 pA to +300 pA in 20 pA increments).
-
Begin perfusion of the aCSF containing this compound.
-
After 5-10 minutes of drug application, repeat the measurement of cellular properties.
-
(Optional) Perform a washout by perfusing with drug-free aCSF for 10-15 minutes and repeat the measurements.
-
Troubleshooting Guides
Guide 1: Investigating Unexpected Depolarization at High Concentrations
This guide provides a systematic workflow to determine the cause of paradoxical depolarization observed with high concentrations of this compound.
Technical Support Center: Optimizing Seal Resistance in the Presence of Co 102862
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering difficulties with gigaseal formation during patch-clamp experiments involving Co 102862, a potent voltage-gated sodium channel blocker.
Frequently Asked Questions (FAQs)
Q1: We are experiencing difficulty achieving a stable Giga-ohm (GΩ) seal when this compound is present in the external solution. What are the likely causes?
While this compound (also known as V102862) is a specific blocker of voltage-gated sodium channels and is not reported to directly interfere with membrane-glass adhesion, its presence can coincide with challenging seal formation due to several indirect factors:
-
Cell Health: The overall health of the cells being patched is the most critical factor for achieving a good seal. Unhealthy or dying cells have fragile membranes that are difficult to seal. The experimental conditions required for studying this compound, such as prolonged exposure or specific buffer compositions, might be subtly impacting cell viability.
-
Solution Quality: Particulates or impurities in the internal or external solutions can clog the pipette tip, preventing a tight seal.[1] It is crucial to use freshly prepared and filtered solutions.
-
Pipette Quality and Geometry: The quality of the patch pipette, including its smoothness and shape, significantly impacts seal formation.[2][3] Rough pipette tips can prevent the intimate contact required for a GΩ seal.
-
Mechanical Instability: Vibrations from the surrounding environment or an unstable micromanipulator can disrupt the delicate process of seal formation.[1]
Q2: Could this compound be altering the properties of the cell membrane?
There is no direct evidence to suggest that this compound, at its effective concentrations for sodium channel blockade, grossly alters the lipid bilayer in a way that prevents seal formation. The mechanism of V102862 involves state-dependent binding to the inactivated state of sodium channels, a process that is highly specific to the channel protein itself.[4][5] However, any compound, if used at very high concentrations or if it degrades over time, could potentially have off-target effects on membrane properties. It is more probable that issues with seal resistance are related to the general health of the cells or other technical aspects of the patch-clamp technique.
Q3: What immediate troubleshooting steps can we take to improve seal resistance?
Here are several steps you can implement to improve your success rate in obtaining high-resistance seals:
-
Optimize Cell Health: Ensure cells are in their logarithmic growth phase and are not over-confluent. For primary neurons, ensure they are healthy and have not been in culture for too long.
-
Ensure Solution Purity: Filter all solutions (internal, external, and drug-containing) on the day of the experiment using a 0.2 µm syringe filter.[1]
-
Improve Pipette Quality:
-
Enhance Mechanical Stability:
-
Use an anti-vibration table.
-
Ensure the micromanipulator is securely fastened and functioning smoothly.
-
-
Consider Forming the Seal in a Control Solution: Attempt to form the GΩ seal in a control external solution (without this compound) first. Once a stable seal is achieved, you can perfuse the chamber with the this compound-containing solution.[1]
Q4: Are there any solution modifications that can promote seal formation?
Yes, certain ionic conditions and additives have been shown to facilitate the formation of a GΩ seal:
-
Divalent Cations: The presence of millimolar concentrations of Ca²⁺ and Mg²⁺ in the external solution is known to promote seal formation.[7] It is believed that these ions help in forming "salt bridges" between the negatively charged glass and the cell membrane.
-
Reducing Agents: The addition of reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the external bath solution has been observed to enhance the success of GΩ seal formation and improve seal longevity.[8]
-
Seal Enhancers: In automated patch-clamp systems, "seal enhancers" are sometimes used. For example, the presence of extracellular Ca²⁺ and intracellular F⁻ can lead to the formation of CaF₂ precipitate at the solution interface, which is thought to promote sealing.[9][10] However, fluoride (B91410) can have other effects on cellular components and should be used with caution.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Seal Resistance Issues
This guide provides a logical workflow to identify the source of poor seal resistance.
Data Presentation
Table 1: Common Parameters for Optimizing Seal Resistance
| Parameter | Standard Range | Troubleshooting Action | Rationale |
| Pipette Resistance | 2 - 5 MΩ | Adjust puller settings. | Higher resistance can make it harder to rupture the membrane; lower resistance can lead to a less stable seal.[1] |
| External [Ca²⁺] | 1 - 2 mM | Increase to 2-3 mM. | Divalent cations are crucial for membrane-glass adhesion.[7] |
| External [Mg²⁺] | 1 - 2 mM | Increase to 2-3 mM. | Similar to Ca²⁺, Mg²⁺ aids in seal formation.[7] |
| Solution Osmolarity | Internal: ~290 mOsmExternal: ~310 mOsm | Ensure a slight hypertonicity of the external solution. | A slight osmotic gradient can help press the cell against the pipette. |
| Seal Test Voltage | 5 - 10 mV | Apply a consistent, small voltage step. | Allows for monitoring of resistance changes without significantly altering membrane potential. |
| Suction | Gentle, brief pulses | Apply suction in short, controlled pulses. | Excessive or prolonged suction can damage the cell membrane. |
Experimental Protocols
Protocol 1: Preparation of Pipettes for Optimal Seal Formation
-
Pulling Pipettes:
-
Use a high-quality pipette puller to fabricate pipettes from borosilicate glass capillaries.
-
Adjust the puller parameters (heat, velocity, pull strength) to consistently produce pipettes with a resistance of 2-5 MΩ when filled with your internal solution.
-
-
Fire-Polishing:
-
Using a microforge, bring the pipette tip near the heated filament.
-
Observe the tip under magnification. The sharp edges should become smooth and slightly rounded.
-
Be careful not to over-polish, as this can close the pipette opening. The goal is to smooth the glass surface without significantly changing the tip diameter.
-
-
Filling the Pipette:
-
Back-fill the pipette with filtered (0.2 µm) internal solution, ensuring no air bubbles are trapped in the tip.
-
Protocol 2: Cell Preparation and Patching Procedure
-
Cell Plating: Plate cells at a density that allows for easy visualization of individual, healthy cells. Avoid overly confluent or sparse cultures.
-
Solution Preparation: Prepare all solutions (external, internal, and this compound stock) on the day of the experiment. Filter all solutions through a 0.2 µm filter.
-
Approaching the Cell:
-
Mount the filled pipette in the holder and apply slight positive pressure.
-
Lower the pipette into the bath and observe a stream of solution flowing from the tip, which helps to keep it clean.
-
Approach the target cell. As the pipette touches the cell, you will see a dimple on the cell surface and an increase in the resistance displayed by the amplifier.
-
-
Seal Formation:
-
Release the positive pressure.
-
Apply gentle, brief suction. Monitor the seal resistance continuously.
-
If the resistance increases but stalls, you can apply further brief pulses of gentle suction. A stable GΩ seal should form within 1-2 minutes.
-
-
Application of this compound:
-
If you have formed the seal in a control solution, switch the perfusion system to the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the solution in the chamber to be fully exchanged before beginning your recording protocol.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. engineeringletters.com [engineeringletters.com]
- 3. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 4. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ionic requirements for membrane-glass adhesion and giga seal formation in patch-clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reducing agents facilitate membrane patch seal integrity and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Seal resistance in automated patch clamp experiments [metrionbiosciences.com]
- 10. Enhanced Seal Resistance in Automated Patch Clamp Experiments [metrionbiosciences.com]
Technical Support Center: Co 102862 Stability in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Co 102862 in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound, also known as V102862, is identified chemically as 2-[[4-(4-Fluorophenoxy)phenyl]methylene]hydrazinecarboxamide.[1] It is a potent, broad-spectrum, state-dependent sodium channel blocker and has been investigated for its anticonvulsant properties.[2][3] The key functional groups in its structure are a semicarbazone moiety (-NH-CO-NH-N=CH-), a diphenyl ether linkage (-O-), and a fluorinated phenyl group.
Q2: What are the primary degradation pathways for this compound in an aqueous solution?
Based on its chemical structure, the primary anticipated degradation pathway for this compound in an aqueous solution is the hydrolysis of the semicarbazone group. This reaction is susceptible to catalysis by both acid and base, leading to the cleavage of the carbon-nitrogen double bond. This would likely yield 4-(4-fluorophenoxy)benzaldehyde (B144913) and semicarbazide. The ether linkage is generally stable but could be susceptible to cleavage under extreme acidic conditions. The aromatic rings may also be prone to oxidative degradation.
Q3: What are the recommended solvent and storage conditions for this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 100mM.[1] For short-term storage, stock solutions can be kept at -20°C for up to one month. For longer-term storage, it is recommended to store aliquots at -80°C for up to six months.[2] It is advised to prepare and use aqueous solutions on the same day if possible. If storage of aqueous solutions is necessary, they should be kept at -20°C for a maximum of one month. Before use, frozen solutions should be equilibrated to room temperature to ensure any precipitate has redissolved.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results in bioassays over time. | Degradation of this compound in the aqueous assay buffer. | Prepare fresh aqueous solutions of this compound for each experiment from a frozen DMSO stock. Minimize the time the compound is in the aqueous buffer before the assay. Consider conducting a time-course experiment to assess stability in your specific buffer. |
| Precipitate formation in aqueous solution. | Low aqueous solubility of this compound. The pH of the buffer may be affecting solubility. | Ensure the final concentration of DMSO in the aqueous solution is sufficient to maintain solubility, but still compatible with your experimental system. Check the pH of your buffer and adjust if necessary. Sonication may help to dissolve the compound initially. |
| Loss of compound potency. | Hydrolysis of the semicarbazone functional group. | Maintain the pH of the aqueous solution within a stable range, avoiding strongly acidic or basic conditions. If the experimental conditions require a pH outside the optimal range, minimize the exposure time. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Use a stability-indicating HPLC method that can resolve the parent compound from its degradants. |
Experimental Protocols
A forced degradation study is recommended to understand the stability of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect the degradation products.
Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable for quantifying this compound and its degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (determined by UV scan of this compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Forced Degradation Protocol
Prepare solutions of this compound in the relevant aqueous buffer at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C. Sample at 0, 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C. Sample at 0, 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature. Sample at 0, 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the solution at 60°C. Sample at 0, 24, 48, and 72 hours.
-
Photostability: Expose the solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be protected from light. Sample at the end of the exposure period.
For each time point, neutralize the acid and base samples before HPLC analysis.
Data Presentation
The results of the stability study should be summarized in a table to facilitate comparison.
Table 1: Hypothetical Stability of this compound in Aqueous Solution
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products (% Peak Area) |
| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 |
| 8 | 85.2 | 14.8 | |
| 24 | 65.7 | 34.3 | |
| 0.1 M NaOH (60°C) | 0 | 100.0 | 0.0 |
| 8 | 78.9 | 21.1 | |
| 24 | 50.3 | 49.7 | |
| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 |
| 8 | 95.1 | 4.9 | |
| 24 | 88.5 | 11.5 | |
| 60°C | 24 | 98.7 | 1.3 |
| 72 | 96.2 | 3.8 | |
| Photostability | End | 99.5 | 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential hydrolytic degradation pathway of this compound.
References
Validation & Comparative
A Comparative Analysis of Co 102862 and Carbamazepine in Sodium Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sodium channel blocking properties of the investigational compound Co 102862 and the established anticonvulsant drug carbamazepine (B1668303). The information presented is supported by experimental data to assist researchers in evaluating their relative potency and mechanisms of action.
Executive Summary
Both this compound and carbamazepine are state-dependent blockers of voltage-gated sodium channels, exhibiting a preferential affinity for the inactivated state of the channel over the resting state. This mechanism underlies their therapeutic effects in conditions characterized by neuronal hyperexcitability, such as epilepsy. Experimental data indicates that this compound is a significantly more potent inhibitor of the NaV1.2 channel subtype compared to carbamazepine's inhibition of sodium currents in cell lines expressing this channel.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data on the sodium channel blocking activity of this compound and carbamazepine. It is important to note that the data for the two compounds were obtained from studies on different specific sodium channel subtypes or cellular systems, which should be considered when making a direct comparison.
| Parameter | This compound | Carbamazepine | Channel/System |
| Affinity for Inactivated State (Ki) | ~0.4 µM[1] | - | Rat brain type IIA Na+ (rNaV1.2) channels[1] |
| Affinity for Resting State (Kr) | ~30 µM[1] | - | Rat brain type IIA Na+ (rNaV1.2) channels[1] |
| IC50 (Peak/Transient Current) | - | 56 µM[2] | Neuro-2a cells (expressing NaV1.2, among others)[2] |
| IC50 (Sustained/Late Current) | - | 18 µM[2] | Neuro-2a cells (expressing NaV1.2, among others)[2] |
| EC50 (High-Affinity Site - Inactivated State) | - | 30 µM[3][4] | TTX-R Na+ channels (NaV1.8-like) in rat DRG cells[3][4] |
| EC50 (Low-Affinity Site) | - | 760 µM[3][4] | TTX-R Na+ channels (NaV1.8-like) in rat DRG cells[3][4] |
Mechanism of Action
Both compounds exert their effects by binding to voltage-gated sodium channels and stabilizing them in a non-conducting, inactivated state. This use-dependent and voltage-dependent blockade is more pronounced in rapidly firing neurons, a characteristic feature of seizure activity.[5][6] By preferentially blocking channels that are already active, these drugs can selectively dampen pathological neuronal firing with minimal effects on normal neurotransmission.
This compound has been shown to be a potent, broad-spectrum, and state-dependent blocker of mammalian voltage-gated sodium channels.[1] Studies on recombinant rat brain type IIA Na+ (rNaV1.2) channels have demonstrated its high affinity for the inactivated state.[1]
Carbamazepine also functions as a state- and use-dependent sodium channel blocker.[5][6] Its inhibitory effects are more pronounced at depolarized membrane potentials and with high-frequency stimulation. While its precise binding site is thought to overlap with that of other local anesthetics and anticonvulsants, the exact molecular interactions continue to be an area of active research.[6]
Experimental Protocols
The primary experimental technique used to characterize the sodium channel blocking properties of both this compound and carbamazepine is the whole-cell patch-clamp technique . This electrophysiological method allows for the direct measurement of ionic currents across the cell membrane of a single neuron or a cell expressing specific sodium channel subtypes.
Whole-Cell Patch-Clamp Protocol for Assessing Sodium Channel Blockade:
-
Cell Preparation: Acutely dissociated neurons (e.g., rat hippocampal neurons) or cultured cell lines stably expressing a specific sodium channel subtype (e.g., HEK-293 cells expressing rNaV1.2) are prepared and plated on coverslips.
-
Electrode Preparation: Borosilicate glass micropipettes are pulled to a fine tip (resistance of 2-5 MΩ) and fire-polished. The pipette is filled with an intracellular solution containing a conducting salt (e.g., CsF or CsCl to block potassium channels), a pH buffer (e.g., HEPES), and a calcium chelator (e.g., EGTA).
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane.
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Recording: The membrane potential is clamped at a specific holding potential (e.g., -90 mV) using a patch-clamp amplifier. Voltage steps are then applied to elicit sodium currents.
-
To determine affinity for the resting state (Kr): Test pulses to a depolarized potential (e.g., -10 mV) are applied from a hyperpolarized holding potential where most channels are in the resting state. The concentration of the drug that produces a 50% reduction in the peak current is determined.
-
To determine affinity for the inactivated state (Ki): A depolarizing prepulse is used to inactivate the sodium channels before the test pulse. The concentration-dependent block of the current under these conditions reflects the drug's affinity for the inactivated state.
-
-
Data Analysis: The recorded currents are analyzed to determine the extent of channel blockade at various drug concentrations and membrane potentials. This data is then used to calculate parameters such as Ki, Kr, IC50, and EC50 values.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the state-dependent block of sodium channels using the whole-cell patch-clamp technique.
Signaling Pathway and Logical Relationships
The interaction of this compound and carbamazepine with voltage-gated sodium channels can be conceptualized as a modulation of the channel's gating kinetics. The following diagram illustrates the logical relationship between the different states of the sodium channel and the preferential binding of these state-dependent blockers.
References
- 1. This compound | Nav channel Blocker | Hello Bio [hellobio.com]
- 2. mdpi.com [mdpi.com]
- 3. Carbamazepine interacts with a slow inactivation state of NaV1.8-like sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sidedness of Carbamazepine Accessibility to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: Co 102862 Versus Phenytoin in Epilepsy Models
For researchers and drug development professionals, a critical evaluation of novel anticonvulsant candidates against established therapies is paramount. This guide provides a comparative analysis of the preclinical efficacy of Co 102862, a semicarbazone derivative, and the benchmark antiepileptic drug, phenytoin (B1677684). The data presented is compiled from various preclinical studies in rodent models of epilepsy, offering insights into their relative potency and spectrum of activity.
Executive Summary
This compound has demonstrated significant anticonvulsant potency in preclinical models, particularly in the Maximal Electroshock (MES) test, a model for generalized tonic-clonic seizures. Available data suggests that this compound may possess a superior protective index compared to phenytoin, indicating a potentially wider therapeutic window. Both compounds are understood to exert their primary anticonvulsant effects through the blockade of voltage-gated sodium channels. However, direct head-to-head comparative studies are limited, necessitating a careful interpretation of data from different experimental settings.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and phenytoin in key preclinical epilepsy models. It is important to note that the data has been aggregated from multiple sources and direct comparisons should be made with caution due to potential variations in experimental protocols, animal strains, and routes of administration.
Table 1: Efficacy in the Maximal Electroshock (MES) Seizure Model
| Compound | Species | Route of Administration | ED₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| This compound | Rat | Oral | 1.59 | > 315 |
| This compound | Mouse | Intraperitoneal | 12.9 | 3.09 |
| Phenytoin | Mouse | Oral | 10 | > 21.6 |
ED₅₀ (Median Effective Dose) is the dose required to produce an anticonvulsant effect in 50% of the animals tested. A lower ED₅₀ indicates higher potency. Protective Index (PI) is the ratio of the median toxic dose (TD₅₀) to the median effective dose (ED₅₀). A higher PI suggests a better safety profile.
Table 2: Efficacy in the Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model
| Compound | Species | Route of Administration | ED₅₀ (mg/kg) |
| This compound | Mouse | Intraperitoneal | > 54 |
| Phenytoin | Mouse/Rat | - | Ineffective |
The scPTZ model is used to identify compounds effective against absence seizures. Phenytoin is known to be ineffective in this model.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to assess the ability of a compound to prevent the spread of seizures, predictive of efficacy against generalized tonic-clonic seizures.[1][2]
-
Animal Model: Male albino mice or rats are typically used.
-
Apparatus: An electroconvulsiometer with corneal or ear clip electrodes.
-
Procedure:
-
Animals are administered the test compound (e.g., this compound or phenytoin) or vehicle control at various doses via the specified route (oral or intraperitoneal).
-
At the time of predicted peak effect, a suprathreshold electrical stimulus (e.g., 50-60 Hz, 50-150 mA for 0.2 seconds) is delivered through the electrodes.
-
The primary endpoint is the abolition of the tonic hindlimb extension phase of the induced seizure.
-
The ED₅₀ is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.
-
Subcutaneous Pentylenetetrazol (scPTZ) Test
This model is used to evaluate the potential of a compound to raise the seizure threshold, which is indicative of efficacy against myoclonic and absence seizures.
-
Animal Model: Male albino mice are commonly used.
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is administered subcutaneously.
-
Animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.
-
The ED₅₀ is the dose that protects 50% of the animals from the onset of clonic seizures.
-
Signaling Pathways and Experimental Workflow
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
Both this compound and phenytoin exert their primary anticonvulsant effect by modulating the activity of voltage-gated sodium channels in neurons. By binding to these channels, they stabilize the inactivated state, thereby reducing the ability of neurons to fire at high frequencies, which is a hallmark of seizure activity.
Caption: Mechanism of action for this compound and Phenytoin.
Preclinical Anticonvulsant Screening Workflow
The general workflow for evaluating the efficacy of anticonvulsant compounds in preclinical models is a stepwise process.
Caption: Preclinical screening workflow for anticonvulsants.
References
Head-to-Head Comparison: Co 102862 and Lamotrigine in the Context of Neuronal Excitability Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Co 102862, a research compound, and lamotrigine (B1674446), an established antiepileptic and mood-stabilizing drug. The comparison focuses on their respective mechanisms of action, pharmacodynamic properties, and, where available, clinical or preclinical efficacy and safety data. All quantitative data are summarized for direct comparison, and detailed experimental methodologies are provided for key assays.
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
Both this compound and lamotrigine exert their primary effects by modulating the activity of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in neurons. Dysregulation of these channels is implicated in conditions characterized by neuronal hyperexcitability, such as epilepsy and bipolar disorder.
This compound, also known as V102862, is a potent, broad-spectrum, and state-dependent blocker of mammalian voltage-gated sodium channels.[1][2][3] It exhibits a significantly higher affinity for the inactivated state of the channel compared to the resting state.[1][2][4] This state-dependent inhibition suggests that this compound preferentially targets rapidly firing neurons, a hallmark of pathological hyperexcitability.
Lamotrigine also functions as a state-dependent blocker of voltage-gated sodium channels, which stabilizes neuronal membranes and inhibits the release of excitatory neurotransmitters like glutamate.[5] This mechanism is believed to underlie its efficacy in treating both epilepsy and bipolar disorder.
Pharmacodynamic Properties
The state-dependent nature of these compounds can be quantified by their dissociation constants for the resting (Kr) and inactivated (Ki) states of the sodium channel. A lower Ki value indicates a higher affinity for the inactivated state.
| Parameter | This compound | Lamotrigine |
| Target | Voltage-gated sodium channels (specifically rNav1.2) | Voltage-gated sodium channels |
| Ki (Inactivated State) | ~0.4 µM | Data not available in a directly comparable format |
| Kr (Resting State) | ~30 µM | Data not available in a directly comparable format |
| Binding Kinetics (k+) | ~1.7 µM-1 s-1 (to inactivated channels) | Data not available in a directly comparable format |
Table 1: Comparative Pharmacodynamics of this compound and Lamotrigine. [1][2][4]
Preclinical and Clinical Efficacy
This compound
Lamotrigine
Lamotrigine has demonstrated broad efficacy in the treatment of various seizure types and as a maintenance treatment for bipolar I disorder.
Epilepsy:
| Study Population | Treatment | Seizure Frequency Reduction | Seizure Freedom |
| Refractory Partial Seizures | Lamotrigine (500 mg/day) add-on | 36% median reduction | 33% of patients with ≥50% reduction |
| Refractory Partial Seizures | Lamotrigine (300 mg/day) add-on | 20% median reduction | 20% of patients with ≥50% reduction |
| Partial Seizures (extended-release) | Lamotrigine XR add-on | 46.1% median reduction vs 24.2% for placebo | 44% of patients with ≥50% reduction |
| Primary Generalized & Partial Epilepsy | Lamotrigine monotherapy | - | 83% (Partial Epilepsy), 100% (Primary Generalized) |
| Primary Generalized & Partial Epilepsy | Lamotrigine polytherapy | 47.3-62% mean reduction | 21-22% |
Table 2: Clinical Efficacy of Lamotrigine in Epilepsy. [6][7][8]
Bipolar Disorder:
| Study Population | Treatment | Response Rate |
| Bipolar Depression (severe) | Lamotrigine | 45.5% vs 30.1% for placebo |
| Bipolar Depression (moderate) | Lamotrigine | 47.5% vs 44.6% for placebo |
| Treatment-Refractory Bipolar Disorder (depressed) | Lamotrigine (adjunctive or monotherapy) | 48% marked response, 20% moderate response |
| Treatment-Refractory Bipolar Disorder (hypomanic/manic/mixed) | Lamotrigine (adjunctive or monotherapy) | 81% marked response, 3% moderate response |
| Bipolar Disorder | Lamotrigine | 51% vs 21% for placebo |
Table 3: Clinical Efficacy of Lamotrigine in Bipolar Disorder. [9][10][11]
Safety and Tolerability
This compound
There is no publicly available information on the safety and tolerability of this compound in humans.
Lamotrigine
Lamotrigine is generally well-tolerated, but it is associated with a risk of rash, which can be severe and life-threatening in rare cases (Stevens-Johnson syndrome).
| Adverse Event | Incidence Rate (Lamotrigine) | Incidence Rate (Placebo) |
| Any Rash | 8.2% | 6.7% |
| Headache | 24.4% | 22.8% |
| Nausea | 12.8% | 13.8% |
| Dizziness | 16% (XR formulation) | 5% (XR formulation) |
| Double Vision | 12% | - |
| Serious Rash (SJS/TEN) | ||
| Adult (monotherapy) | 0.08% (0.8 per 1000) | - |
| Adult (adjunctive therapy) | 0.13% (1.3 per 1000) | - |
| Pediatric (adjunctive therapy) | 0.8% (8 per 1000) | - |
Table 4: Common and Serious Adverse Events Associated with Lamotrigine. [5][8][12][13]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade
The following provides a generalized methodology for assessing the effects of compounds like this compound and lamotrigine on voltage-gated sodium channels using the whole-cell patch-clamp technique.
Detailed Steps:
-
Cell Preparation: Acutely dissociated neurons (e.g., rat hippocampal neurons) or a stable cell line (e.g., HEK-293) expressing the specific sodium channel subtype of interest (e.g., rNav1.2) are cultured on glass coverslips.[2]
-
Solutions:
-
External Solution (Bath): Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose) to mimic the extracellular environment.
-
Internal Solution (Pipette): Contains ions that mimic the intracellular environment (e.g., KCl or K-gluconate, MgCl2, EGTA, HEPES, and ATP).
-
-
Pipette Fabrication and Positioning: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution. The pipette is positioned over the target cell using a micromanipulator.[14]
-
Giga-ohm Seal Formation: Gentle suction is applied to the pipette to form a high-resistance seal ( >1 GΩ) between the pipette tip and the cell membrane. This electrically isolates the patch of membrane under the pipette.[15]
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, allowing for electrical and diffusional access to the cell's interior.[16]
-
Voltage-Clamp and Recording: The membrane potential is held at a specific voltage (e.g., -80 mV) using a patch-clamp amplifier. Voltage steps are applied to elicit sodium currents, which are recorded and digitized.[15]
-
Drug Application: The compound of interest (this compound or lamotrigine) is applied to the bath solution via a perfusion system.
-
Data Analysis: The effects of the compound on the sodium current are analyzed to determine parameters such as tonic and use-dependent block, and to calculate the dissociation constants for the resting and inactivated states of the channel.
Conclusion
This compound and lamotrigine share a common mechanism of action as state-dependent blockers of voltage-gated sodium channels. The preclinical data for this compound indicates a high affinity for the inactivated state of these channels, suggesting a potent and targeted activity on hyperexcitable neurons. Lamotrigine is a clinically established drug with proven efficacy in epilepsy and bipolar disorder, and a well-characterized safety profile.
While a direct comparison is limited by the preclinical nature of this compound, the available data suggests it may have a more potent and selective interaction with the inactivated state of sodium channels compared to what is generally understood for lamotrigine. Further research, including head-to-head preclinical studies and eventual clinical trials for this compound, would be necessary to fully elucidate their comparative therapeutic potential and safety profiles. This guide serves as a foundational comparison based on currently available scientific literature.
References
- 1. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Nav channel Blocker | Hello Bio [hellobio.com]
- 5. Safety and tolerability of lamotrigine: results from 12 placebo-controlled clinical trials and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. healthday.com [healthday.com]
- 7. neurology.org [neurology.org]
- 8. PARTIAL-OR-PRIMARY-GENERALIZED-EPILEPSY-TREATED-WITH-LAMOTRIGINE--SEIZURE-CONTROL-AND-ADVERSE-EFFECT-PROFILE [aesnet.org]
- 9. Lamotrigine for treatment of bipolar depression: independent meta-analysis and meta-regression of individual patient data from five randomised trials | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. avancepsychiatry.com [avancepsychiatry.com]
- 13. Identifying the incidence of rash, Stevens-Johnson syndrome and toxic epidermal necrolysis in patients taking lamotrigine: a systematic review of 122 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scientifica.uk.com [scientifica.uk.com]
Validating the Anticonvulsant Potential of Co 102862: A Comparative Analysis in the Kindling Model
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative framework for evaluating the anticonvulsant efficacy of the novel compound Co 102862. While direct experimental data for this compound in the kindling model of epilepsy is not currently available in published literature, this document outlines a proposed experimental protocol and presents a comparative analysis with established anticonvulsant drugs for which data are available. This guide serves as a valuable resource for researchers designing preclinical studies to validate the therapeutic potential of this compound and similar compounds.
Introduction to this compound
This compound, also known as V102862, is a potent, broad-spectrum, state-dependent blocker of mammalian voltage-gated sodium channels. Its mechanism of action involves preferential binding to the inactivated state of these channels, thereby inhibiting the sustained high-frequency neuronal firing characteristic of seizure activity. This mode of action suggests a strong potential for anticonvulsant activity, which has been demonstrated in various rodent models of epilepsy.
The Kindling Model of Epilepsy
The kindling model is a widely utilized experimental paradigm to study the progressive development of seizure activity in the brain, mirroring aspects of temporal lobe epilepsy in humans. The model involves the repeated application of a sub-convulsive electrical or chemical stimulus to a specific brain region, typically the amygdala or hippocampus. Over time, this repeated stimulation leads to a lasting increase in seizure susceptibility, culminating in the manifestation of generalized tonic-clonic seizures. Key parameters measured in the kindling model include the afterdischarge threshold (the minimum current required to elicit an electrographic seizure), afterdischarge duration (the length of the seizure activity recorded on an EEG), and the behavioral seizure severity, often scored using the Racine scale.
Comparative Efficacy of Anticonvulsant Drugs in the Kindling Model
To provide a benchmark for the potential efficacy of this compound, this section summarizes the performance of several established anticonvulsant drugs in the kindling model.
| Drug | Mechanism of Action | Typical Dose Range (Rats, i.p.) | Effect on Afterdischarge Threshold (ADT) | Effect on Afterdischarge Duration (ADD) | Effect on Seizure Severity (Racine Scale) |
| Phenytoin (B1677684) | Use-dependent blockade of voltage-gated sodium channels | 50 - 75 mg/kg | Increased | Reduced | Reduced |
| Carbamazepine (B1668303) | Blockade of voltage-gated sodium channels | 25 - 50 mg/kg | Increased | Reduced | Reduced |
| Valproate | Multiple, including enhancement of GABAergic transmission and blockade of voltage-gated sodium channels | 100 - 200 mg/kg | No significant effect | Reduced | Reduced |
| Lamotrigine | Blockade of voltage-gated sodium and calcium channels | 5 - 20 mg/kg | No significant effect | Reduced | Reduced |
Proposed Experimental Protocol for this compound in the Amygdala Kindling Model
The following protocol is proposed for the validation of this compound's anticonvulsant effects in the rat amygdala kindling model.
1. Animals and Surgical Preparation:
-
Adult male Sprague-Dawley rats (250-300g) will be used.
-
Animals will be anesthetized and stereotaxically implanted with a bipolar stimulating and recording electrode in the basolateral amygdala.
-
A minimum of one week will be allowed for post-operative recovery.
2. Kindling Procedure:
-
The afterdischarge threshold (ADT) will be determined for each animal.
-
Animals will receive daily electrical stimulation (e.g., 60 Hz, 1 ms (B15284909) biphasic square wave pulses for 1 second) at their individual ADT.
-
Behavioral seizure severity will be scored according to the Racine scale.
-
Stimulations will continue until a stable, fully kindled state (three consecutive Stage 5 seizures) is achieved.
3. Drug Administration and Testing:
-
Fully kindled rats will be randomly assigned to vehicle or this compound treatment groups.
-
This compound will be administered intraperitoneally (i.p.) at a range of doses to determine a dose-response relationship.
-
At the time of predicted peak drug effect, animals will be stimulated at their ADT.
-
Afterdischarge duration and seizure severity will be recorded.
4. Data Analysis:
-
Data will be analyzed using appropriate statistical methods (e.g., ANOVA, t-tests) to compare the effects of this compound with the vehicle control group.
-
Parameters to be analyzed include afterdischarge duration, seizure severity score, and the latency to the onset of different seizure stages.
Caption: Proposed experimental workflow for validating this compound in the kindling model.
Putative Signaling Pathway of this compound in Seizure Inhibition
The primary mechanism of action of this compound is the state-dependent blockade of voltage-gated sodium channels (VGSCs). During the rapid neuronal firing that occurs during a seizure, VGSCs cycle through resting, open, and inactivated states. This compound has a higher affinity for the inactivated state, which is more prevalent during the sustained depolarization of a seizure. By binding to and stabilizing the inactivated state, this compound prevents the channels from returning to the resting state, thereby reducing the number of available channels that can open and propagate the action potential. This leads to a reduction in the frequency and amplitude of neuronal firing, ultimately suppressing seizure activity.
Caption: Putative signaling pathway for the anticonvulsant action of this compound.
Conclusion
While direct experimental evidence is pending, the known mechanism of action of this compound as a potent, state-dependent sodium channel blocker strongly suggests its potential as an effective anticonvulsant in the kindling model of temporal lobe epilepsy. The proposed experimental protocol provides a robust framework for validating this hypothesis. A direct comparison of its efficacy against established anticonvulsants such as phenytoin and carbamazepine will be crucial in determining its therapeutic potential and positioning within the landscape of antiepileptic drugs. The data generated from such studies will be invaluable for guiding further preclinical and clinical development of this compound.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the voltage-gated sodium channel NaV1.2 blocker, Co 102862, with other notable alternatives. The following analysis is supported by experimental data to facilitate informed decisions in neuroscience and pharmacology research.
The voltage-gated sodium channel NaV1.2, encoded by the SCN2A gene, is predominantly expressed in the central nervous system and plays a crucial role in the initiation and propagation of action potentials in excitatory neurons. Dysfunctional NaV1.2 channels have been implicated in various neurological disorders, including epilepsy and autism spectrum disorder, making them a key target for therapeutic intervention. This guide focuses on the comparative pharmacology of this compound and other agents that modulate NaV1.2 channel activity.
Quantitative Comparison of NaV1.2 Blockers
The following table summarizes the inhibitory potency of this compound and other selected NaV1.2 blockers. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values, are derived from whole-cell patch-clamp experiments, a standard technique for characterizing ion channel modulators. It is important to note that experimental conditions can influence these values.
| Compound | Target | Inhibitory Potency (µM) | State Dependence | Selectivity Profile |
| This compound (V102862) | rNaV1.2 | Ki ≈ 0.4 (inactivated state)[1] Kr > 30 (resting state)[1] | High affinity for the inactivated state | Broad-spectrum Na+ channel blocker |
| Phenytoin (B1677684) | hNaV1.2 | IC50 ≈ 72.6 (from -80 mV holding potential)[2] | Preferentially affects the slow inactivated state[3] | Non-selective NaV channel blocker |
| Carbamazepine | hNaV1.2 | 31.3% inhibition at 100 µM[4] | State- and use-dependent | Non-selective NaV channel blocker |
| Lamotrigine | hNaV1.2 | IC50 = 10[5] | State-dependent | Inhibits NaV1.2, NaV1.5 (IC50 = 62 µM), and NaV1.8 (IC50 = 96 µM)[5] |
| Riluzole | hNaV1.5 | IC50 = 2.3[6] | State-dependent, higher affinity for inactivated state | Broad-spectrum Na+ channel blocker |
| NBI-921352 (Zandatrigine) | hNaV1.2 | IC50 = 6.9[7] | State-dependent, preferentially inhibits inactivated channels[8] | Highly selective for NaV1.6 (IC50 = 0.051 µM) over NaV1.2 (134-fold) and NaV1.1 (756-fold)[9][10] |
| PRAX-562 (Relutrigine) | hNaV1.6 (persistent current) | IC50 = 0.141[11] | Preferential inhibitor of persistent Na+ current | Non-selective NaV1.x blocker with preference for persistent currents[12] |
| XPC-5462 | hNaV1.2 | IC50 = 0.0109[13][14] | Stabilizes the inactivated state | Dual inhibitor of NaV1.2 and NaV1.6 (IC50 = 0.0103 µM)[13][14] |
Mechanism of Action: State-Dependent Blockade
A common mechanism of action for many NaV1.2 blockers, including this compound, is state-dependent inhibition. This means the drug has a higher affinity for certain conformational states of the channel, typically the open or inactivated states, over the resting state.[15] This property is therapeutically advantageous as it allows for the preferential targeting of rapidly firing neurons, which are characteristic of pathological conditions like epilepsy, while sparing normally active neurons.
Caption: State-dependent binding of a NaV1.2 blocker.
Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology
The quantitative data presented in this guide are primarily obtained through the whole-cell patch-clamp technique. This method allows for the direct measurement of ionic currents across the cell membrane of a single neuron or a cell expressing the NaV1.2 channel.
Objective: To determine the inhibitory concentration (IC50) of a compound on NaV1.2 channels.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.2 α-subunit.
-
External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[16] The solution is continuously bubbled with 95% O2 / 5% CO2.
-
Internal Solution (Pipette Solution): Containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. The pH is adjusted to 7.2 with KOH, and the osmolarity is set to ~270 mOsm/L.[17]
-
Patch Pipettes: Pulled from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the internal solution.[17]
-
Patch-Clamp Amplifier and Data Acquisition System.
Procedure:
-
Cell Preparation: HEK293 cells expressing NaV1.2 are plated on coverslips a few days prior to the experiment.
-
Recording Setup: The coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Pipette Positioning: A patch pipette filled with the internal solution is positioned onto the surface of a single cell using a micromanipulator.
-
Seal Formation: Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the cell membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Protocol: The cell membrane potential is clamped at a holding potential (e.g., -70 mV). To elicit NaV1.2 currents, a series of depolarizing voltage steps are applied (e.g., to 0 mV).
-
Drug Application: The compound of interest is applied to the cell via the perfusion system at various concentrations.
-
Data Acquisition and Analysis: The resulting sodium currents are recorded and measured. The peak current amplitude at each drug concentration is compared to the control (pre-drug) amplitude. The IC50 value is determined by fitting the concentration-response data to a logistic function.
Caption: Workflow for whole-cell patch-clamp experiments.
Concluding Remarks
The selection of a NaV1.2 blocker for research or therapeutic development depends on the specific application. This compound demonstrates potent, state-dependent inhibition of NaV1.2. For studies requiring high selectivity for other subtypes, such as NaV1.6, compounds like NBI-921352 may be more suitable. Non-selective blockers like phenytoin and carbamazepine, while historically significant, offer less specificity. The detailed methodologies and comparative data provided in this guide are intended to support the rational selection and application of NaV1.2 blockers in the advancement of neuroscience research and drug discovery.
References
- 1. This compound | Nav channel Blocker | Hello Bio [hellobio.com]
- 2. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PHENYTOIN-PREFERENTIALLY-AFFECTS-SLOW-INACTIVATION-IN-HETEROLOGOUSLY-EXPRESSED-VOLTAGE-GATED-SODIUM-CHANNELS-(NAV1-2) [aesnet.org]
- 4. researchgate.net [researchgate.net]
- 5. Lamotrigine - Biochemicals - CAT N°: 15428 [bertin-bioreagent.com]
- 6. Riluzole-induced block of voltage-gated Na+ current and activation of BKCa channels in cultured differentiated human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NBI-921352 | NaV1.6 inhibitor | Probechem Biochemicals [probechem.com]
- 9. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats | eLife [elifesciences.org]
- 10. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats | Sciety [sciety.org]
- 11. PRAX-562--A-Novel-Sodium-Channel-Inhibitor-with-Greater-Potency-and-Selectivity-for-Persistent-Sodium-Current-Compared-to-Standard-of-Care [aesnet.org]
- 12. Ion channel ligands in clinical development – Quarterly review (Q2 2023) – ION CHANNEL LIBRARY [ionchannellibrary.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biorxiv.org [biorxiv.org]
- 15. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. axolbio.com [axolbio.com]
Comparative Efficacy of Co 102862 in Preclinical Models of Pharmacoresistant Epilepsy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of Co 102862 (also known as V102862 and 4-(4-Fluorophenoxy)benzaldehyde semicarbazone), a potent, state-dependent sodium channel blocker, with established anti-seizure medications (ASMs). The data presented is compiled from various preclinical studies to offer an objective overview of its potential in the context of pharmacoresistant epilepsy.
Overview of this compound
This compound is an investigational anticonvulsant agent that has demonstrated robust activity in rodent models of epilepsy. Its primary mechanism of action is the state-dependent blockade of voltage-gated sodium channels, showing a significantly higher affinity for the inactivated state of the channel.[1][2] This property is crucial for its potential efficacy, as it allows for the preferential targeting of rapidly firing neurons, a hallmark of epileptic seizures, while sparing normally functioning neurons.
Efficacy in Standard Preclinical Models
The initial characterization of this compound's anticonvulsant activity was established in the maximal electroshock (MES) seizure model in mice, a standard screening tool for identifying drugs effective against generalized tonic-clonic seizures.
Table 1: Anticonvulsant Efficacy of this compound and Comparators in the Maximal Electroshock (MES) Seizure Model in Mice
| Compound | Administration | ED₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| This compound | Intraperitoneal (i.p.) | 12.9 | > 24.4* |
| This compound | Oral | 1.59 | > 315 |
| Phenytoin | Oral | > 21.6 | - |
| Carbamazepine | Oral | - | 101 |
| Valproate | Oral | - | 2.17 |
Note: The Protective Index for i.p. administration is a calculated estimate based on available data. The oral PI for this compound is notably high, suggesting a wide therapeutic window.[1][3]
The data clearly indicates the high potency of this compound, particularly when administered orally, with an ED₅₀ significantly lower than that of established ASMs. Furthermore, its protective index, a measure of the margin between the therapeutic dose and a dose causing neurological deficits (toxicity), is substantially greater than that of phenytoin, carbamazepine, and valproate, suggesting a favorable safety profile in these preclinical models.[1][3]
Performance in Pharmacoresistant Epilepsy Models
While data on this compound in specific, validated models of pharmacoresistant epilepsy is limited in the public domain, its mechanism of action as a state-dependent sodium channel blocker suggests potential efficacy in such conditions. Many existing sodium channel blockers lose effectiveness in pharmacoresistant models.[3][4] The unique binding kinetics of this compound may offer an advantage in overcoming these resistance mechanisms.
To provide context, the following table summarizes the efficacy of other sodium channel blockers in the lamotrigine-resistant kindling model, a recognized model of pharmacoresistant partial epilepsy.
Table 2: Efficacy of Selected Sodium Channel Blockers in the Lamotrigine-Resistant Amygdala Kindling Model in Rats
| Compound | Efficacy |
| Lamotrigine (B1674446) | Ineffective |
| Phenytoin | Ineffective |
| Carbamazepine | Ineffective |
| Lacosamide | Ineffective |
| Eslicarbazepine | Ineffective |
| Rufinamide | Ineffective |
Data from studies on the lamotrigine-resistant kindling model demonstrate that several sodium channel blockers are not effective, highlighting the challenge of treating pharmacoresistant epilepsy.[3][4]
The lack of publicly available data for this compound in such pharmacoresistant models represents a significant knowledge gap. Further investigation is warranted to determine if its potent and state-dependent sodium channel blockade translates to efficacy in these more challenging preclinical paradigms.
Experimental Protocols
Maximal Electroshock (MES) Seizure Test in Mice
The MES test is a widely used preclinical model to evaluate the ability of a compound to prevent the spread of seizures.
Methodology:
-
Animals: Male CF-1 mice are commonly used.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered via the desired route (e.g., intraperitoneally or orally) at various doses to different groups of mice.
-
Stimulation: At the time of predicted peak drug effect, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Endpoint: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure. An animal is considered protected if this tonic extension is absent.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic extensor seizure, is calculated using probit analysis.
-
Neurotoxicity (TD₅₀): The median toxic dose (TD₅₀) is determined in a separate experiment, often using the rotorod test, to assess motor impairment. The protective index is then calculated as TD₅₀/ED₅₀.
Lamotrigine-Resistant Amygdala Kindling Model in Rats
This model is designed to mimic pharmacoresistant partial epilepsy.
Methodology:
-
Electrode Implantation: Rats are surgically implanted with a bipolar electrode in the amygdala.
-
Kindling Acquisition with Lamotrigine: Following recovery, animals receive a daily sub-threshold electrical stimulation of the amygdala. Prior to each stimulation, a low dose of lamotrigine (e.g., 5 mg/kg, i.p.) is administered. This process is continued until the animals consistently exhibit generalized seizures (fully kindled).
-
Confirmation of Resistance: Once kindled, the rats are challenged with a higher, therapeutic dose of lamotrigine to confirm their resistance to its anticonvulsant effects.
-
Drug Testing: After a washout period, test compounds are administered to the lamotrigine-resistant kindled rats, and their ability to suppress the electrically evoked seizures is evaluated.
-
Endpoint: Seizure severity is typically scored using a standardized scale (e.g., Racine's scale). A significant reduction in seizure score is indicative of efficacy.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for evaluating anticonvulsant efficacy.
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for preclinical anticonvulsant screening.
Conclusion
This compound demonstrates significant promise as a potent anticonvulsant with a potentially superior safety profile compared to several established ASMs in the MES model. Its state-dependent blockade of voltage-gated sodium channels provides a strong rationale for its potential efficacy in pharmacoresistant epilepsy. However, a critical next step in its development will be to evaluate its performance in validated animal models of pharmacoresistance, such as the lamotrigine-resistant kindling model or the 6Hz seizure test, and to directly compare its efficacy with other ASMs within these specific models. Such studies will be crucial in determining its true potential as a novel therapeutic for patients with difficult-to-treat epilepsy.
References
- 1. Therapeutic efficacy of voltage-gated sodium channel inhibitors in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lamotrigine-Resistant Amygdala Kindling Model (rat) [panache.ninds.nih.gov]
- 3. Evaluation of antiseizure drug efficacy and tolerability in the rat lamotrigine-resistant amygdala kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of antiseizure drug efficacy and tolerability in the rat lamotrigine‐resistant amygdala kindling model - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Study Validation of Co 102862's Inhibitory Concentration (IC50)
Co 102862, also known as V102862, is a potent, state-dependent blocker of voltage-gated sodium (Na+) channels, with demonstrated efficacy as an orally active anticonvulsant.[1][2] Its inhibitory activity is highly dependent on the conformational state of the sodium channel, showing significantly greater affinity for the inactivated state over the resting state. This guide provides a comparative analysis of the available inhibitory concentration data for this compound and details the experimental protocols utilized for its determination.
Inhibitory Concentration Data
The primary study characterizing the inhibitory activity of this compound was conducted by Ilyin et al. (2005), which established its state-dependent mechanism of action on rat brain type IIA Na+ (rNav1.2) channels. The following table summarizes the key inhibitory concentration values from this study.
| Parameter | Value (µM) | Cell Type | Channel State | Holding Potential | Reference |
| Ki | ~0.4 | HEK-293 (stably expressing rNav1.2) | Inactivated | N/A | [1] |
| Kr | ~30 | HEK-293 (stably expressing rNav1.2) | Resting | N/A | [1] |
| IC50 | 0.28 | Acutely dissociated rat hippocampal neurons | Mixed | -65 mV | [3] |
| IC50 | 15.9 | Acutely dissociated rat hippocampal neurons | Mixed | -95 mV | [3] |
Note: Ki represents the inhibitory constant for the inactivated state, while Kr is the inhibitory constant for the resting state. A lower value indicates higher potency. The IC50 values demonstrate a clear voltage-dependency, with the potency of this compound increasing approximately 60-fold with a 30 mV depolarization of the holding potential.[3]
Signaling Pathway of this compound
This compound exerts its pharmacological effect by directly targeting voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells like neurons. By preferentially binding to the inactivated state of the Na+ channel, this compound stabilizes this non-conducting conformation, thereby reducing the number of available channels that can open in response to depolarization. This leads to a reduction in neuronal excitability, which is the basis for its anticonvulsant properties.
References
- 1. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. V102862 (this compound): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Co 102862
For Research Use Only: Not for human or veterinary use.
This document provides essential safety and logistical information for the proper disposal of Co 102862, a potent, broad-spectrum, state-dependent voltage-gated sodium channel blocker. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 2-[[4-(4-Fluorophenoxy)phenyl]methylene]hydrazinecarboxamide |
| Molecular Formula | C14H12FN3O2 |
| CAS Number | 181144-66-1 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Hazard Assessment
According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, it is crucial to handle all laboratory chemicals with care and to follow established safety protocols.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Disposal Procedures
The disposal of this compound and its contaminated materials must adhere to local, state, and federal regulations.
Step 1: Unused or Expired Compound (Solid)
-
Small Quantities: For very small residual amounts, disposal with household waste may be permissible, but it is highly recommended to follow chemical waste procedures as a best practice.[1]
-
Larger Quantities: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Waste Labeling: The container must be labeled with the full chemical name: "2-[[4-(4-Fluorophenoxy)phenyl]methylene]hydrazinecarboxamide" and the CAS number "181144-66-1".
-
Storage: Store the waste container in a designated satellite accumulation area for chemical waste until it is collected by the institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.
Step 2: Solutions of this compound (e.g., in DMSO)
-
Collection: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled waste container.
-
Solvent Compatibility: Ensure the waste container is compatible with the solvent used (e.g., a high-density polyethylene (B3416737) container for DMSO solutions).
-
Waste Labeling: Label the container with "Hazardous Waste," the full chemical name of the compound, the solvent (e.g., "in Dimethyl Sulfoxide"), and the estimated concentration.
-
Storage and Disposal: Store the container in a designated satellite accumulation area and arrange for pickup by your institution's EHS or a certified hazardous waste contractor. Do not pour solutions down the drain.
Step 3: Contaminated Labware and Materials
-
Solid Waste: Items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated solid chemical waste container.
-
Sharps: Needles or other contaminated sharps must be disposed of in a designated sharps container for chemical waste.
-
Glassware: Contaminated glassware should be rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone), and the rinsate collected as chemical waste. The cleaned glassware can then be washed according to standard laboratory procedures.
Experimental Workflow for Disposal
Caption: Decision workflow for the proper disposal of this compound waste streams.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
